2-Nitrophenyl beta-L-fucopyranoside
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-methyl-6-(2-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-6-9(14)10(15)11(16)12(19-6)20-8-5-3-2-4-7(8)13(17)18/h2-6,9-12,14-16H,1H3/t6-,9+,10+,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRPIVXPHLYETN-SQKFTNEHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Biological Role of Fucosidases in Plants and Bacteria: A Focus on the Predominant α-L-Anomer
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the biological roles of fucosidases in plant and bacterial systems, with a focus on applications for researchers, scientists, and drug development professionals. A critical initial clarification is warranted regarding the specific stereochemistry of these enzymes. L-fucose is overwhelmingly incorporated into natural glycoconjugates via an α-glycosidic linkage. Consequently, the enzymes responsible for its removal, α-L-fucosidases , are widespread, extensively studied, and possess profound biological significance. Conversely, β-linked L-fucose is exceptionally rare in nature, and as a result, dedicated β-L-fucosidases are seldom reported and not well-characterized.[1] This guide will therefore concentrate on the functionally predominant α-L-fucosidases to provide a meaningful and technically robust resource. We will explore their classification, mechanistic action, and pivotal roles in bacterial pathogenesis and plant physiology, while contextualizing the limited knowledge of other fucose-cleaving anomers.
Section 1: The Molecular Landscape of Fucose and Fucosidases
L-fucose (6-deoxy-L-galactose) is a vital monosaccharide, typically found at the non-reducing termini of glycan chains on glycoproteins and glycolipids.[1] Its terminal position makes it a critical mediator of molecular recognition events, from host-microbe interactions to cell-cell signaling.[2][3] The enzymes that catalyze the hydrolysis of these terminal fucose residues are known as fucosidases (EC 3.2.1.51).
The Critical Anomeric Distinction: α- vs. β-Fucosidases
Glycosidic linkages can exist in two anomeric forms: alpha (α) or beta (β). In virtually all known biological systems—from bacteria to plants and mammals—L-fucose is attached to glycans via an α-linkage .[1] This structural fact dictates the prevalence of the corresponding hydrolytic enzymes.
-
α-L-Fucosidases : These enzymes are ubiquitous and responsible for cleaving the naturally abundant α-L-fucosyl residues. They are the primary focus of fucosidase research and this guide.
-
β-L-Fucosidases : These enzymes would cleave a β-L-fucosyl linkage. Due to the extreme rarity of this bond in nature, these enzymes are not a significant biological class.[1]
-
β-D-Fucosidases : It is important not to confuse the L- and D-enantiomers. Some enzymes, primarily found in bacteria like Bifidobacterium breve, exhibit β-D-fucosidase activity.[4] These are often bifunctional enzymes that also cleave β-D-glucose and belong to different enzyme families than the α-L-fucosidases.[5][6]
Classification in the Carbohydrate-Active enZymes (CAZy) Database
The CAZy database classifies glycoside hydrolases (GHs) into families based on amino acid sequence similarity, which reflects shared structural folds and catalytic mechanisms.[7]
-
α-L-Fucosidases are primarily found in two major families:
-
GH29 : This is the largest and most diverse family of α-L-fucosidases, found in bacteria, archaea, and eukaryotes.[8][9] They operate via a retaining double-displacement mechanism, where the anomeric configuration of the released fucose is the same as the substrate.[8]
-
GH95 : This family, found in bacteria, fungi, and plants, operates via an inverting single-displacement mechanism.[10][11] These enzymes are typically specific for Fucα1-2Gal linkages.[10]
-
-
β-D-Fucosidases have been identified in other families, notably:
Section 2: The Role of α-L-Fucosidases in Bacteria
In the bacterial kingdom, α-L-fucosidases are potent tools for survival and interaction with the environment, particularly with host organisms. Bacteria encode a remarkable diversity of these enzymes, reflecting the variety of fucosylated structures they encounter.[14]
Nutrient Acquisition and Metabolic Advantage
For many bacteria, particularly those in the human gut, host-derived glycans are a primary source of nutrients. Mucins, the glycoproteins that form the protective mucus layer of the gut, are heavily decorated with fucosylated oligosaccharides. Commensal and pathogenic bacteria secrete α-L-fucosidases to cleave terminal fucose, which can then be internalized and catabolized.[3] This initial cleavage step is often a prerequisite for the degradation of the underlying glycan chain by other glycosidases. For example, Bifidobacterium breve, a common infant gut commensal, possesses fucosidase activity to utilize fucosylated Human Milk Oligosaccharides (HMOs), giving it a competitive advantage.[6]
Role in Pathogenesis and Biofilm Formation
Beyond simple nutrition, α-L-fucosidases are implicated in virulence. By degrading the host's protective mucus layer, pathogens can get closer to the underlying epithelial cells, facilitating adhesion and invasion. The bacterium Bacillus circulans, for instance, produces an α-L-fucosidase that can degrade various blood group substances, potentially aiding in pathogenesis.[15] Furthermore, the liberated L-fucose can act as an environmental signal, influencing bacterial chemotaxis and the expression of virulence factors. In some species, fucose metabolism is linked to the regulation of genes involved in biofilm formation, a critical step in chronic infections.
Section 3: The Role of α-L-Fucosidases in Plants
In plants, fucosylated glycans are integral components of the cell wall and glycoproteins, playing roles in growth, development, and defense. Plant α-L-fucosidases are key remodeling enzymes that modify these structures.
Cell Wall Dynamics and Plant Growth
The primary plant cell wall is a dynamic structure whose plasticity is essential for cell expansion. A key component of this wall is xyloglucan, a hemicellulose that tethers cellulose microfibrils. Xyloglucan is often decorated with fucose-containing side chains.[16] Plant α-L-fucosidases can remove this terminal fucose, altering the structure of xyloglucan. This modification is thought to make the underlying glycan chain more accessible to other hydrolases, contributing to the controlled loosening of the cell wall required for plant growth.
Plant Immunity and Stress Response
Fucosylation of cell surface receptors and other proteins is emerging as a critical component of plant immunity.[17] The presence or absence of fucose can modulate the perception of pathogen-associated molecular patterns (PAMPs), thereby affecting the activation of downstream defense signaling, known as pattern-triggered immunity (PTI).[18] While the role of fucosyltransferases (which add fucose) has been more extensively studied, it is hypothesized that α-L-fucosidases provide a mechanism for dynamically regulating the fucosylation status of key immune components, allowing for a fine-tuned response to pathogen attack.
| Enzyme Characteristic | Bacterial α-L-Fucosidase (Representative) | Plant α-L-Fucosidase (Representative) |
| Source Organism | Bifidobacterium breve[4] | Fusarium graminearum (Fungus, acts on plant substrates)[16] |
| CAZy Family | GH1 (β-D-fucosidase activity) | GH29 |
| Optimal pH | ~5.5 | ~4.6 |
| Optimal Temperature | ~45°C | Not Specified |
| Substrate Specificity | Broad: pNP-β-D-glucoside, pNP-β-D-fucoside | Prefers α1,2 linkages (e.g., in xyloglucan) over synthetic substrates |
| Km (pNP-Fucoside) | 0.7 mM (for pNP-β-D-fucoside) | Minimal activity reported |
Table 1: Comparative properties of representative fucosidases from microbial and fungal sources relevant to bacteria and plants. Note the bacterial example shown is a β-D-fucosidase, highlighting the difference in this domain.
Section 4: Methodologies for the Senior Application Scientist
Accurate characterization of fucosidase activity is paramount for research and development. The following protocols provide robust, self-validating frameworks for enzyme purification, activity quantification, and inhibitor screening.
Protocol 1: Purification of Recombinant Bacterial α-L-Fucosidase
This protocol describes the purification of a His-tagged α-L-fucosidase recombinantly expressed in E. coli.
Rationale: Recombinant expression provides a high-yield, homogenous source of the enzyme, avoiding confounding activities from native host proteins. The hexahistidine (His6) tag allows for a highly specific, one-step purification via immobilized metal affinity chromatography (IMAC).
Step-by-Step Methodology:
-
Cell Lysis: Resuspend the E. coli cell pellet (from a 1 L culture) in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, 1 mM PMSF). Incubate on ice for 30 minutes.
-
Homogenization: Sonicate the lysate on ice using a probe sonicator (e.g., 6 cycles of 15s ON, 45s OFF at 40% amplitude) until the solution is no longer viscous.
-
Clarification: Centrifuge the lysate at 18,000 x g for 30 minutes at 4°C. Carefully collect the supernatant, which contains the soluble His-tagged protein.
-
IMAC Binding: Equilibrate a 5 mL Ni-NTA affinity column with 5 column volumes (CV) of Lysis Buffer (without lysozyme/PMSF). Load the clarified supernatant onto the column at a flow rate of 1 mL/min.
-
Washing: Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged fucosidase with 5 CV of Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect 1 mL fractions.
-
Verification & Buffer Exchange: Analyze the collected fractions by SDS-PAGE to confirm purity and molecular weight. Pool the purest fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Phosphate Buffer, pH 7.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Protocol 2: Quantitative Colorimetric Assay of α-L-Fucosidase Activity
Rationale: This assay relies on the synthetic substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc). Enzymatic cleavage releases p-nitrophenol (pNP), which is colorless at acidic/neutral pH but develops a strong yellow color (absorbance maximum at 405 nm) upon alkalinization with a stop solution. The rate of color formation is directly proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Sodium Acetate, pH 5.0 (or the determined optimal pH for the enzyme).
-
Substrate Stock: 10 mM pNP-Fuc in Assay Buffer.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).
-
Enzyme Dilutions: Prepare a series of dilutions of the purified enzyme in ice-cold Assay Buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of diluted enzyme or blank (Assay Buffer) to the appropriate wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction: Add 40 µL of pre-warmed 10 mM pNP-Fuc to each well to start the reaction (Final [pNP-Fuc] = 4 mM). Mix briefly.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The yellow color will develop immediately.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the concentration of pNP produced using a standard curve. One unit (U) of activity is defined as the amount of enzyme that liberates 1 µmol of pNP per minute under the specified conditions.
Section 5: Applications in Biotechnology and Drug Development
The central roles of α-L-fucosidases in microbial physiology make them attractive targets for therapeutic intervention and valuable tools for biotechnological synthesis.
Fucosidase Inhibitors as Novel Antimicrobials
Given that many pathogenic bacteria rely on fucosidases to scavenge nutrients and degrade host defenses, inhibiting these enzymes presents a compelling antimicrobial strategy. A drug that specifically targets a bacterial fucosidase could potentially:
-
Induce Starvation: Prevent the bacterium from utilizing fucose from host glycans, limiting its growth.
-
Preserve Host Barriers: Maintain the integrity of the protective mucus layer, reducing bacterial adhesion and invasion.
-
Attenuate Virulence: Block signaling pathways that are triggered by the release of free fucose.
The development of potent and selective fucosidase inhibitors, such as fucose analogs and iminosugars, is an active area of research. These compounds could serve as novel therapeutics that are less likely to induce resistance compared to traditional antibiotics that target essential processes like cell wall or protein synthesis.
Enzymatic Synthesis of High-Value Oligosaccharides
While fucosidases naturally perform hydrolysis, under specific conditions (high substrate concentration), the reaction can be reversed to perform transglycosylation, creating new glycosidic bonds. This catalytic activity has been harnessed for the synthesis of complex, high-value oligosaccharides, such as those found in human milk (HMOs). By mutating the catalytic nucleophile of a fucosidase, its hydrolytic activity can be crippled, creating an engineered "fucosynthase" that exclusively catalyzes the synthesis reaction when provided with an activated sugar donor (e.g., fucosyl fluoride).[19] This biotechnological approach allows for the precise, stereoselective synthesis of molecules with significant applications in infant nutrition and therapeutics.
References
-
Bifunctional beta-D-glucosidase/beta-D-fucosidase - Bifidobacterium breve | UniProtKB | UniProt. (n.d.). UniProt. Retrieved from [Link]
-
Therapeutic Microbiology: The Role of Bifidobacterium breve as Food Supplement for the Prevention/Treatment of Paediatric Diseases. (2018). PMC. Retrieved from [Link]
-
Purification and characterization of beta-D-glucosidase (beta-D-fucosidase) from Bifidobacterium breve clb acclimated to cellobiose. (1998). PubMed. Retrieved from [Link]
-
β-D-Fucosidase. (n.d.). Wikipedia. Retrieved from [Link]
-
Wu, H., Owen, D., & Juge, N. (2023). Structure and function of microbial α-l-fucosidases: a mini review. Essays in Biochemistry, 67(1), 125-136. Retrieved from [Link]
-
Structure and function of microbial α-l-fucosidases: a mini review. (2023). PMC. Retrieved from [Link]
-
Exploring the Potential Probiotic Properties of Bifidobacterium breve DSM 32583—A Novel Strain Isolated from Human Milk. (2024). PMC. Retrieved from [Link]
-
Purification and characterization of a strictly specific beta-D-fucosidase from Aspergillus phoenicis. (1992). PubMed. Retrieved from [Link]
-
Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]
-
Functional exploration of the GH29 fucosidase family. (2018). PMC. Retrieved from [Link]
-
Glycoside Hydrolase Family 29. (2021). CAZypedia. Retrieved from [Link]
-
Beta-D-fucosidase (EC 3.2.1.38) | Protein Target. (n.d.). PubChem. Retrieved from [Link]
-
Bifidobacterium breve | CCUG 46983 | BacDiveID:152514. (n.d.). BacDive. Retrieved from [Link]
-
Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans. (2019). Frontiers in Microbiology. Retrieved from [Link]
-
Fucosidase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Glycoside Hydrolase Family 95. (2021). CAZypedia. Retrieved from [Link]
-
Purification and characterization of α-l-fucosidases from Streptomyces sp. OH11242. (2001). ScienceDirect. Retrieved from [Link]
-
Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans. (2019). PMC. Retrieved from [Link]
-
Glycoside hydrolase family 29. (n.d.). Wikipedia. Retrieved from [Link]
-
Purification and Characterization of the Enzyme Fucoidanase from Cobetia amphilecti Utilizing Fucoidan from Undaria pinnatifida. (2023). MDPI. Retrieved from [Link]
-
Purification and characterization of alpha-L-fucosidase from Bacillus circulans grown on porcine gastric mucin. (1986). PubMed. Retrieved from [Link]
-
Physicochemical parameters and substrate specificity of functionally characterised GH95 α-L-fucosidases. (n.d.). ResearchGate. Retrieved from [Link]
-
Structure and function of microbial α- l -fucosidases: a mini review. (2023). ResearchGate. Retrieved from [Link]
-
Substrate specificity of human α-l-fucosidase. (n.d.). Scilit. Retrieved from [Link]
-
Active site complementation and hexameric arrangement in the GH family 29; a structure–function study of α-l-fucosidase isoenzyme 1 from Paenibacillus thiaminolyticus. (2019). Glycobiology. Retrieved from [Link]
-
Purification and characterization of α-L-fucosidase from human primary hepatocarcinoma tissue. (2002). PMC. Retrieved from [Link]
-
Structure and function of microbial α-L-fucosidases: a mini review. (2023). ScienceOpen. Retrieved from [Link]
-
Plant Fucosyltransferases and the Emerging Biological Importance of Fucosylated Plant Structures. (n.d.). ResearchGate. Retrieved from [Link]
-
CAZy -- Carbohydrate-Active enZymes database. (2009). Health Sciences Library System, University of Pittsburgh. Retrieved from [Link]
-
An important role of l-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity. (2019). PubMed. Retrieved from [Link]
-
Recombinant Production and Characterization of a Novel α-L-Fucosidase from Bifidobacterium castoris. (2025). MDPI. Retrieved from [Link]
-
α-L-fucosidase. (n.d.). Wikipedia. Retrieved from [Link]
-
An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. Structure and function of microbial α-l-fucosidases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Origins and Evolution of the α-L-Fucosidases: From Bacteria to Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Purification and characterization of beta-D-glucosidase (beta-D-fucosidase) from Bifidobacterium breve clb acclimated to cellobiose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Therapeutic Microbiology: The Role of Bifidobacterium breve as Food Supplement for the Prevention/Treatment of Paediatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAZy -- Carbohydrate-Active enZymes database | HSLS [hsls.pitt.edu]
- 8. Glycoside Hydrolase Family 29 - CAZypedia [cazypedia.org]
- 9. Glycoside hydrolase family 29 - Wikipedia [en.wikipedia.org]
- 10. Glycoside Hydrolase Family 95 - CAZypedia [cazypedia.org]
- 11. Recombinant Production and Characterization of a Novel α-L-Fucosidase from Bifidobacterium castoris [mdpi.com]
- 12. portlandpress.com [portlandpress.com]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification and characterization of alpha-L-fucosidase from Bacillus circulans grown on porcine gastric mucin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An important role of l-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity [pubmed.ncbi.nlm.nih.gov]
- 18. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. α-L-fucosidase - Wikipedia [en.wikipedia.org]
Methodological & Application
determining Km and Vmax using 2-Nitrophenyl beta-L-fucopyranoside
Kinetic Profiling of -L-Fucosidase: Determining and using 2-Nitrophenyl -L-fucopyranoside
Mechanistic Foundation and Assay Rationale
The accurate determination of Michaelis-Menten kinetic parameters (
The assay relies on the enzymatic hydrolysis of the
-
Enzyme Denaturation: The sudden pH shift irreversibly denatures the enzyme, freezing the reaction at a precise time point.
-
Signal Maximization: The alkaline environment drives >99% of the ONP into its deprotonated phenolate anion state, which exhibits a strong absorbance peak between 405 nm and 420 nm [2].
Reaction workflow and kinetic logic for ONP-β-L-fucoside hydrolysis and detection.
Self-Validating System Preparation
A rigorous kinetic assay must be self-validating. Relying solely on literature values for the molar extinction coefficient (
Validation Step: Before initiating the enzyme kinetics workflow, construct an ONP standard curve (0 to 100
Reagent Matrix
-
Substrate Stock: 20 mM 2-Nitrophenyl
-L-fucopyranoside (CAS: 1154-94-5) in or 5% DMSO (if solubility is limited). -
Assay Buffer: 50 mM Bis-Tris or Citrate-Phosphate (pH optimized for your specific enzyme, typically 6.0–6.5).
-
Enzyme Working Solution: Purified
-L-fucosidase diluted in Assay Buffer to a concentration that yields linear product formation over 15 minutes. -
Stop Solution: 1.0 M Sodium Carbonate (
).
Execution Protocol: Step-by-Step Methodology
Phase 1: Substrate Dilution Series
-
Prepare a serial dilution of ONP-
-L-Fuc in Assay Buffer to generate at least 7 distinct concentrations flanking the estimated (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, and 10.0 mM). -
Aliquot 80
L of each substrate concentration into a 96-well microplate. Prepare triplicate wells for each concentration. -
Include "Substrate Blank" wells containing 80
L of substrate and 20 L of Assay Buffer (no enzyme) to account for spontaneous background hydrolysis.
Phase 2: Thermal Equilibration and Reaction Initiation
4. Pre-incubate the microplate and the Enzyme Working Solution separately at the target physiological temperature (e.g., 37°C) for 10 minutes. Causality: Failing to pre-equilibrate will result in a temperature gradient during the first few minutes of the assay, artificially depressing the initial velocity (
Phase 3: Quenching and Detection
7. Terminate the reaction by adding 100
Data Transformation and Kinetic Analysis
To determine
-
Calculate
: Subtract the absorbance of the corresponding Substrate Blank from the experimental wells. -
Convert to Concentration: Use the empirically derived extinction coefficient (
) from your self-validation step. (Where is the path length in cm, and is the reaction time in minutes).
Quantitative Data Presentation
Below is a representative summary of transformed quantitative data ready for non-linear regression analysis:
| Substrate | Mean | ONP Released ( | Initial Velocity |
| 0.10 | 0.065 | 14.4 | 1.44 |
| 0.25 | 0.142 | 31.5 | 3.15 |
| 0.50 | 0.235 | 52.2 | 5.22 |
| 1.00 | 0.340 | 75.5 | 7.55 |
| 2.50 | 0.465 | 103.3 | 10.33 |
| 5.00 | 0.530 | 117.7 | 11.77 |
| 10.00 | 0.565 | 125.5 | 12.55 |
Note: Data assumes a 10-minute reaction time and an empirical
Parameter Derivation:
Plot
References
-
Beta-galactosidase GanA - Bacillus subtilis (strain 168) Source: UniProt Knowledgebase URL:[Link]
-
High-resolution crystal structure of a polyextreme GH43 glycosidase from Halothermothrix orenii with α-l-arabinofuranosidase activity Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
-
Physiological characterization of Kluyveromyces marxianus strains for the development of a microbial platform to obtain bioethanol from cheese whey permeate Source: Frontiers in Microbiology URL: [Link]
optimal wavelength 420 nm for o-nitrophenol detection
Application Note: High-Precision Detection of o-Nitrophenol at 420 nm
-Galactosidase Reporter Assays Audience: Senior Researchers, Assay Development ScientistsExecutive Summary
The detection of o-nitrophenol (ONP) at 420 nm is the gold standard for quantifying
This guide provides a rigorous, field-validated protocol for ONP detection. It moves beyond basic "recipe" instructions to explain the physicochemical causality of the assay—specifically why the 420 nm wavelength is selected over the true absorbance maximum, and how pH manipulation is the critical switch for signal generation.
Scientific Principle: The Chromogenic Shift
The assay relies on the hydrolysis of the colorless substrate o-nitrophenyl-
The Mechanism
-
Hydrolysis:
-gal cleaves the glycosidic bond of ONPG, releasing galactose and o-nitrophenol.[1][2][3][4][6] -
Ionization (The Critical Step): At neutral pH (Reaction Buffer), ONP exists primarily in its protonated, colorless (or pale yellow) form. To quantify it, the pH must be shifted to alkaline levels (
). -
Signal Generation: In the presence of a strong base (e.g., Sodium Carbonate), the phenolic proton dissociates, forming the o-nitrophenolate anion . This anion has a delocalized
-electron system that absorbs strongly in the visible blue region, appearing intense yellow.
Reaction Pathway Diagram
Figure 1: The enzymatic hydrolysis of ONPG followed by the pH-dependent chromogenic shift to the o-nitrophenolate anion.
Spectroscopic Characterization: Why 420 nm?
Although modern spectrophotometers can scan any wavelength, 420 nm remains the standard. Understanding the spectroscopic profile is vital for troubleshooting.
Absorbance Profile
The o-nitrophenolate anion actually exhibits an absorbance maximum (
Why not measure at 414 nm?
-
Historical Consistency: The original Miller protocol (1972) standardized 420 nm.
-
Interference Avoidance: Biological debris, plastic microplates, and proteins scatter/absorb light more significantly at lower wavelengths (UV/near-UV). Measuring at 420 nm (slightly off-peak) provides a cleaner signal-to-noise ratio by minimizing background from cell lysates.
-
Linearity: The slope of the absorbance curve at 420 nm is sufficiently gentle that minor bandwidth variations in equipment do not drastically alter results.
Key Optical Constants
| Parameter | Value | Notes |
| Target Wavelength | 420 nm | Standard setting for Miller Units. |
| Secondary Wavelength | 550 nm | Used for scatter correction (cell debris).[7] |
| Extinction Coefficient ( | ~ | At pH 11, 420 nm. |
| Linear Range | 0.1 – 1.0 OD | Above 1.0, dilution is required to maintain Beer-Lambert linearity. |
Optimized Experimental Protocol
This protocol is designed for a 96-well plate format but scales to cuvettes.
Reagents Preparation
-
Z-Buffer (Reaction Buffer): 60 mM
, 40 mM , 10 mM KCl, 1 mM , 50 mM -mercaptoethanol. Adjust to pH 7.0.-
Note:
-ME stabilizes the enzyme; Mg ions are co-factors.
-
-
Substrate Solution: 4 mg/mL ONPG in Z-Buffer. Prepare fresh.
-
Stop Solution: 1 M
.-
Critical: Must be stored in plastic; glass can leach ions over time affecting pH.
-
Step-by-Step Workflow
-
Cell Lysis:
-
Permeabilize cells (using chloroform/SDS or commercial lysis buffer).
-
Tip: Ensure complete lysis; partial lysis is the #1 cause of variance.
-
-
Setup:
-
Add 20 µL of cell lysate to wells.
-
Include a Blank (Lysis buffer only) and Negative Control (Untransfected cells).
-
-
Reaction:
-
Add 80 µL of Z-Buffer to all wells.
-
Initiate reaction by adding 20 µL of ONPG Substrate.[8]
-
Timing: Start a timer immediately. Incubate at 37°C or 28°C (keep temp constant).
-
-
Monitoring:
-
Termination:
-
Add 50 µL of Stop Solution (
) to all wells. -
Record the exact elapsed time (
) in minutes.
-
-
Measurement:
-
Read Absorbance at 420 nm (
) and 550 nm ( ).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the high-precision Miller Assay.
Data Analysis & Validation
Miller Unit Calculation
The standard formula normalizes the enzymatic activity against cell density and reaction time:
[10]- : Absorbance of o-nitrophenol (signal).[1][3][11][12]
- : Scatter correction (cellular debris). The factor 1.75 approximates the scatter relationship between 420nm and 550nm.[10]
- : Reaction time in minutes.
- : Volume of culture used in the assay (in mL).
- : Cell density of the original culture.[7][13]
Self-Validation Checklist
To ensure the protocol is working correctly ("Trustworthiness"):
-
Visual Check: The Stop Solution must instantly intensify the yellow color.[7] If it does not, your Stop Solution may have degraded (absorbed
from air, lowering pH). -
Linearity Check: If
, the reading is outside the linear range. Dilute the sample and re-read, or repeat the assay with less lysate/shorter time. -
Blanking: The blank (
of buffer + substrate + stop solution) should be . High background indicates spontaneous hydrolysis of ONPG (old substrate).
References
-
Miller, J. H. (1972). Experiments in Molecular Genetics.[3][10] Cold Spring Harbor Laboratory.[3][10] (The seminal reference for the Miller Unit definition).
-
Thermo Fisher Scientific.Beta-Galactosidase Assay Kit Protocol.
-
Smale, S. T. (2010).Beta-Galactosidase Assay. Cold Spring Harbor Protocols.
-
Sigma-Aldrich.Beta-Galactosidase Reporter Gene Activity Detection Kit.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]
- 4. ortho-Nitrophenyl-β-galactoside - Wikipedia [en.wikipedia.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measuring staphylococcal promoter activities using a codon-optimized β-galactosidase reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. nabt.org [nabt.org]
- 10. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Beta-Galactosidase Assay Kit [acsu.buffalo.edu]
- 13. Beta-Galactosidase Assay (A better Miller) - OpenWetWare [openwetware.org]
High-Throughput Screening Substrates for Glycoside Hydrolases: An Application and Protocol Guide
Introduction: The Crucial Role of Glycoside Hydrolases and the Need for High-Throughput Screening
Glycoside hydrolases (GHs) are a vast and indispensable class of enzymes that catalyze the hydrolysis of glycosidic bonds, the fundamental linkages that hold carbohydrates together.[1][2] Their roles are ubiquitous across all domains of life, from the digestion of nutrients and cellular communication to the breakdown of biomass and pathogenesis.[3] This functional diversity makes GHs critical targets for a wide array of applications, including the development of new therapeutics for metabolic disorders like Gaucher disease, the discovery of novel antibiotics, and the optimization of enzymes for biofuel production and food processing.[4][5]
The sheer number of GHs present in nature and the vast chemical space of potential inhibitors and modulators necessitate powerful screening methodologies. High-throughput screening (HTS) has emerged as an essential technology, enabling the rapid evaluation of large libraries of enzymes or compounds to identify those with desired activities.[1] At the heart of any successful HTS campaign lies the selection of an appropriate substrate—a molecule that the enzyme recognizes and acts upon to produce a detectable signal. This guide provides an in-depth exploration of the various classes of HTS substrates for glycoside hydrolases, detailing the underlying principles, providing field-proven protocols, and offering insights into data interpretation and troubleshooting to empower researchers in their quest for novel enzymatic activities and potent inhibitors.
Navigating the Landscape of GH Substrates: A Mechanistic Overview
The ideal HTS substrate for a glycoside hydrolase should be highly specific, sensitive, and compatible with automated liquid handling systems. The choice of substrate is dictated by the specific research question, the nature of the enzyme, and the available instrumentation. The most common HTS substrates can be broadly categorized based on their signal generation mechanism: chromogenic, fluorogenic, and luminescent. Additionally, activity-based probes offer a unique approach by covalently labeling active enzymes.
Chromogenic Substrates: The Workhorses of Enzyme Assays
Chromogenic substrates are colorless compounds that, upon enzymatic cleavage, release a colored product, or chromophore.[6] The intensity of the color produced is directly proportional to the amount of product formed and, therefore, to the enzyme's activity.
Principle: The most widely used chromogenic substrates for glycosidases are based on p-nitrophenol (pNP) conjugated to a carbohydrate moiety.[7][8] In its glycosylated form, the substrate is colorless. However, upon hydrolysis by a GH, the free p-nitrophenol is released.[8] Under alkaline conditions (typically achieved by adding a "stop solution" like sodium carbonate), p-nitrophenol is deprotonated to the p-nitrophenolate ion, which has a distinct yellow color with a maximum absorbance at approximately 405 nm.[9][10]
Advantages:
-
Cost-effective: pNP-based substrates are generally inexpensive, making them suitable for large-scale screening campaigns.
-
Simple Detection: The color change can be easily quantified using a standard spectrophotometer or microplate reader.
-
Robustness: The assay is generally robust and less prone to interference from colored compounds in the library compared to fluorescence-based assays.
Disadvantages:
-
Discontinuous Assay: The need for a stop solution to develop the color makes it an endpoint assay, which may not be ideal for kinetic studies.
-
Lower Sensitivity: Compared to fluorogenic and luminescent substrates, chromogenic assays are generally less sensitive.
-
pH Sensitivity: The color development is pH-dependent, requiring a basic environment that may not be optimal for all enzymes.
Diagram 1: Chromogenic Assay Workflow
This diagram illustrates the straightforward workflow of a typical chromogenic assay for glycoside hydrolase activity using a p-nitrophenyl-based substrate.
Caption: Workflow for a pNP-based chromogenic assay.
Fluorogenic Substrates: A Leap in Sensitivity
Fluorogenic substrates operate on a similar principle to their chromogenic counterparts but release a fluorescent molecule (a fluorophore) upon enzymatic cleavage. This approach offers a significant increase in sensitivity, allowing for the detection of lower enzyme concentrations and the use of smaller reaction volumes.
Principle: The most prevalent fluorogenic substrates for GHs are derivatives of 4-methylumbelliferone (4-MU).[11][12] When glycosidically linked, 4-MU is non-fluorescent. Enzymatic hydrolysis liberates the free 4-methylumbelliferone, which exhibits strong blue fluorescence upon excitation with UV light (typically around 360 nm), with an emission maximum around 450 nm.[13] Another class of fluorogenic substrates is based on resorufin, which offers the advantage of a red-shifted fluorescence spectrum (excitation ~571 nm, emission ~585 nm), reducing interference from autofluorescent compounds in screening libraries.[3][6]
Advantages:
-
High Sensitivity: Fluorogenic assays are 10- to 100-fold more sensitive than chromogenic assays, enabling miniaturization and reduced reagent consumption.[14]
-
Continuous Monitoring: Some fluorogenic substrates, particularly those with a lower pKa for the fluorophore, allow for continuous monitoring of enzyme activity without the need for a stop solution.[15]
Disadvantages:
-
Compound Interference: Fluorescent compounds in the screening library can interfere with the assay, leading to false positives or negatives.[16]
-
pH Sensitivity: The fluorescence of 4-methylumbelliferone is pH-dependent, with maximal fluorescence observed at alkaline pH.[15]
-
Cost: Fluorogenic substrates are generally more expensive than chromogenic ones.
Table 1: Comparison of Common Fluorophores for GH Assays
| Fluorophore | Excitation (nm) | Emission (nm) | pKa | Advantages | Disadvantages |
| 4-Methylumbelliferone (4-MU) | ~360 | ~450 | ~7.8 | Widely available, high quantum yield. | pH-dependent fluorescence, potential for interference from blue-fluorescent compounds. |
| Resorufin | ~571 | ~585 | ~6.0 | Red-shifted fluorescence reduces compound interference, suitable for continuous assays at neutral pH. | Can be less stable than 4-MU. |
| 6,8-Difluoro-4-methylumbelliferone (DiFMU) | ~358 | ~450 | < 5.0 | Less pH-sensitive than 4-MU, allowing for continuous assays at acidic pH. | Not as widely available as 4-MU. |
Luminescent Substrates: The Pinnacle of Sensitivity
Luminescent assays offer the highest sensitivity among the common HTS methods. Instead of relying on the excitation of a fluorophore, these assays measure the light produced from a chemical reaction.
Principle: A common strategy for luminescent GH assays involves a "caged" luciferin substrate.[17][18] A carbohydrate moiety is attached to a luciferin molecule, rendering it inactive as a substrate for luciferase.[17] When a GH cleaves the glycosidic bond, the free luciferin is released.[17] In the presence of luciferase, ATP, and magnesium ions, the liberated luciferin is oxidized, producing a quantifiable light signal that is proportional to the GH activity.[17][19]
Advantages:
-
Exceptional Sensitivity: Luminescent assays are typically 10- to 100-fold more sensitive than their fluorescent counterparts.[14]
-
Low Background: The absence of an external light source for excitation results in a very low background signal, leading to an excellent signal-to-noise ratio.
-
Reduced Compound Interference: Interference from fluorescent or colored compounds is virtually eliminated.
Disadvantages:
-
Coupled Reaction: The assay relies on a second enzyme (luciferase), which can introduce its own set of inhibitors and complexities.
-
Reagent Stability: Luciferase and ATP can be unstable, requiring careful handling and storage.
-
Cost: Luminescent substrates and reagents are the most expensive option.
Diagram 2: Luminescent Assay Principle
This diagram outlines the coupled enzymatic reaction that forms the basis of a luminescent glycoside hydrolase assay.
Caption: Principle of a coupled luminescent GH assay.
Activity-Based Probes (ABPs): Covalently Tagging Active Enzymes
Activity-based probes are a distinct class of molecules that go beyond simple substrate turnover. These probes are designed to form a stable, covalent bond with the active site of an enzyme, providing a direct measure of the active enzyme concentration.[20]
Principle: ABPs typically consist of three key components: a specificity motif (often a carbohydrate), a reactive group (or "warhead") that forms the covalent bond, and a reporter tag (such as biotin or a fluorophore) for detection.[20] For retaining glycosidases, which proceed through a covalent glycosyl-enzyme intermediate, cyclophellitol and its derivatives are commonly used scaffolds for ABPs.[21][22] These probes mimic the transition state of the enzymatic reaction and selectively label the catalytic nucleophile in the active site.[21]
Advantages:
-
Direct Measurement of Active Enzyme: ABPs label only catalytically competent enzymes, providing a more accurate assessment of enzyme activity than substrate turnover assays, which can be influenced by product inhibition or substrate depletion.
-
Target Identification: In complex biological samples, ABPs can be used to identify and isolate specific active enzymes.
-
Versatility: The reporter tag can be tailored for various applications, including in-gel fluorescence scanning, affinity purification, and mass spectrometry-based proteomics.
Disadvantages:
-
Irreversible Inhibition: ABPs are mechanism-based irreversible inhibitors, which may not be suitable for all applications.
-
Complex Synthesis: The synthesis of ABPs can be complex and requires specialized chemical expertise.
-
Not a Direct Measure of Catalytic Rate: While they quantify active enzyme, they do not directly measure the rate of product formation.
Protocols for High-Throughput Screening of Glycoside Hydrolases
The following protocols provide a starting point for developing robust HTS assays for glycoside hydrolases. It is essential to optimize buffer conditions, substrate concentration, and incubation times for each specific enzyme and application.
Protocol 1: Chromogenic Assay using p-Nitrophenyl-β-D-glucopyranoside (pNPG)
This protocol is designed for a 96-well plate format and is suitable for screening for β-glucosidase activity.
Materials:
-
p-Nitrophenyl-β-D-glucopyranoside (pNPG)[9]
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Enzyme solution (diluted in Assay Buffer)
-
Stop Solution (1 M Sodium Carbonate, Na₂CO₃)[9]
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of pNPG in the Assay Buffer.
-
Prepare a series of enzyme dilutions to determine the optimal concentration that gives a linear response over time.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the enzyme solution (or compound solution for inhibitor screening) to the appropriate wells.
-
Include a "no-enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.
-
-
Initiate Reaction:
-
Start the reaction by adding 25 µL of the 10 mM pNPG solution to all wells. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a predetermined time (e.g., 15-60 minutes). Ensure the reaction does not proceed to substrate depletion.
-
-
Stop Reaction and Develop Color:
-
Stop the reaction by adding 100 µL of 1 M Sodium Carbonate to each well.
-
-
Read Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-enzyme" control from the sample wells.
-
Enzyme activity can be quantified using a standard curve of p-nitrophenol.
-
Protocol 2: Fluorogenic Assay using 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG)
This protocol is adapted for a 96-well black plate format to minimize light scatter and is suitable for sensitive detection of β-glucosidase activity.
Materials:
-
Assay Buffer (e.g., 50 mM sodium citrate, pH 5.4)
-
Enzyme solution (diluted in Assay Buffer)
-
Stop Buffer (e.g., 1 M Glycine, pH 10.5)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a 1 mM stock solution of 4-MUG in DMSO.
-
Prepare working solutions of 4-MUG by diluting the stock in Assay Buffer to the desired final concentration (typically in the low micromolar range).
-
-
Assay Setup:
-
Add 50 µL of the 4-MUG working solution to each well of the black microplate.
-
-
Initiate Reaction:
-
Add 50 µL of the enzyme solution (or compound solution) to the appropriate wells. The final reaction volume is 100 µL.
-
Include "no-enzyme" controls.
-
-
Incubation:
-
Incubate the plate at the optimal temperature, protected from light.
-
-
Stop Reaction (Optional, for endpoint assays):
-
Add 50 µL of Stop Buffer to each well to maximize the fluorescent signal.
-
-
Read Fluorescence:
-
Measure the fluorescence intensity using a microplate reader with the appropriate filter set.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no-enzyme" control.
-
Quantify the amount of 4-methylumbelliferone produced using a standard curve.
-
Data Analysis and Hit Identification
The analysis of HTS data requires careful statistical evaluation to distinguish true "hits" from experimental noise and artifacts.
Key Metrics:
-
Z'-factor: This is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[16]
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from a positive control (uninhibited enzyme) to the signal from a negative control (no enzyme). A high S/B ratio is desirable.
-
Percentage Inhibition: For inhibitor screening, the activity of the enzyme in the presence of a test compound is compared to the activity of a control (e.g., DMSO).
Hit Validation: Initial hits from a primary screen should always be confirmed through a series of validation steps:
-
Re-testing: Confirm the activity of the hit compounds in the primary assay.
-
Dose-Response Curves: Determine the potency (e.g., IC₅₀ or EC₅₀) of the hit compounds by testing them at multiple concentrations.
-
Orthogonal Assays: Validate the hits using a different assay format or substrate to rule out assay-specific artifacts.[16]
-
Purity and Identity Confirmation: Ensure the purity and correct chemical structure of the hit compounds.
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inaccurate liquid handling, inconsistent mixing, edge effects in microplates. | Calibrate pipettes and automated liquid handlers, ensure thorough mixing, avoid using the outer wells of the plate or use a water-filled border. |
| Low Z'-factor | Small signal window, high background, inconsistent reagents. | Optimize enzyme and substrate concentrations, use high-quality reagents, ensure reagent stability. |
| False Positives in Inhibitor Screens | Compound fluorescence/color, compound aggregation, non-specific enzyme inhibition. | Run counter-screens without the enzyme, use orthogonal assays, include detergents like Triton X-100 to mitigate aggregation. |
| False Negatives in Inhibitor Screens | Low compound concentration, compound instability, insufficient incubation time. | Increase compound concentration, check compound stability in the assay buffer, optimize incubation times. |
Conclusion: Selecting the Right Tool for the Job
The selection of an appropriate substrate is a critical decision in the design of any high-throughput screen for glycoside hydrolase activity. Chromogenic substrates offer a simple and cost-effective solution for many applications, while fluorogenic and luminescent substrates provide significantly higher sensitivity for more demanding assays. Activity-based probes represent a powerful tool for directly quantifying active enzyme and for target identification. By understanding the principles, advantages, and limitations of each substrate class, and by implementing robust protocols and data analysis workflows, researchers can effectively harness the power of HTS to accelerate discovery in the fascinating world of glycoside hydrolases.
References
-
4-Methylumbelliferyl beta-D-galactopyranoside. Glycosynth. [Link]
-
General principle of a glycosidase luminescence‐based assay using glycosyl luciferins. ResearchGate. [Link]
-
Reaction scheme for the luminescent glycosidase assay via in situ generation of the d‐luciferin substrates. ResearchGate. [Link]
-
Design and Synthesis of Activity Probes for Glycosidases. ACS Publications. [Link]
-
A new resorufin-based α-glucosidase assay for high-throughput screening. ResearchGate. [Link]
-
4-Methylumbelliferyl-β-D-Glucopyranoside | Enzyme Inhibitors and Substrates. bioWORLD. [Link]
-
Spiro-epoxyglycosides as Activity-Based Probes for Glycoside Hydrolase Family 99 Endomannosidase/Endomannanase. PubMed. [Link]
-
Synthesis of broad-specificity activity-based probes for exo-β-mannosidases. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Assays with p-Nitrophenyl linked Substrates. Center for Dead Plant Studies. [Link]
-
Synthesis of Broad-Specificity Activity-Based Probes for Exo-β-Mannosidases. White Rose Research Online. [Link]
-
Which other substrates can be used in place of p-nitrophenyl-alpha-D-glucopyranoside in glucosidase inhibition assays?. ResearchGate. [Link]
-
4-Nitrophenyl-β-D-glucopyranoside. Megazyme. [Link]
-
Synthesis and Evaluation of Glycosyl Luciferins. PubMed. [Link]
-
An overview of activity-based probes for glycosidases. PubMed. [Link]
-
Development of a High Throughput Platform for Screening Glycoside Hydrolases Based on Oxime-NIMS. OSTI.GOV. [Link]
-
Reshaping of a Glycoside Hydrolase Active Site through Expression-Compensated Droplet-Based Microfluidic Screening Provides Useful Tools for Glycomics. PMC - NIH. [Link]
-
Lysosomal GCase (glucocerebrosidase) activity assay. Protocols.io. [Link]
-
Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases. PubMed. [Link]
-
Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases. MDPI. [Link]
-
Development of a high throughput platform for screening glycoside hydrolases based on Oxime-NIMS. Frontiers. [Link]
-
FluorAce™ ß-galactosidase Reporter Assay Kit Instruction Manual. Bio-Rad. [Link]
-
Assay Troubleshooting. MB - About. [Link]
-
Development of a High Throughput Platform for Screening Glycoside Hydrolases Based on Oxime-NIMS. PMC. [Link]
-
Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase. NIH. [Link]
-
A new resorufin-based alpha-glucosidase assay for high-throughput screening. PubMed. [Link]
-
High-Throughput In Vitro Glycoside Hydrolase (HIGH) Screening for Enzyme Discovery. ResearchGate. [Link]
-
Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
Fluorescent β-Galactosidase Assay (MUG). G-Biosciences. [Link]
-
A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling”. PMC. [Link]
-
Molecular Design of d-Luciferin-Based Bioluminescence and 1,2-Dioxetane-Based Chemiluminescence Substrates for Altered Output Wavelength and Detecting Various Molecules. MDPI. [Link]
-
Chromogenic compounds used to analyze PA0919 substrate recognition in vitro. ResearchGate. [Link]
-
Biochemical and Structural Characterization of Thermostable GH159 Glycoside Hydrolases Exhibiting α-L-Arabinofuranosidase Activity. Frontiers. [Link]
-
Hit & Lead Discovery | Hit Identification. AXXAM. [Link]
-
High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS. [Link]
-
Substrate Specificity, Regiospecificity, and Processivity in Glycoside Hydrolase Family 74. PubMed. [Link]
-
Mechanistic studies of glycoside hydrolase substrates and inhibitors. SFU Summit. [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a High Throughput Platform for Screening Glycoside Hydrolases Based on Oxime-NIMS (Journal Article) | OSTI.GOV [osti.gov]
- 5. Development of a High Throughput Platform for Screening Glycoside Hydrolases Based on Oxime-NIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Nitrophenyl-α-D-glucopyranoside ≥98% (HPLC), solid, α-glucosidase substrate, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 4-甲基伞形酮 α- D -吡喃葡萄糖苷 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. You are being redirected... [bio-world.com]
- 13. bio-rad.com [bio-rad.com]
- 14. promega.de [promega.de]
- 15. Fluorogenic substrates based on fluorinated umbelliferones for continuous assays of phosphatases and beta-galactosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. An overview of activity-based probes for glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of broad-specificity activity-based probes for exo-β-mannosidases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. 4-Methylumbelliferyl-beta-D-glucoside *CAS 18997-57-4* | AAT Bioquest [aatbio.com]
- 24. 4-Methylumbelliferyl-β-D-glucopyranoside | CAS 18997-57-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
kinetic analysis of beta-fucosidase using chromogenic substrates
An Application Guide to the Kinetic Analysis of β-Fucosidase Using Chromogenic Substrates
Introduction: Unveiling the Catalytic Signature of β-Fucosidase
β-D-Fucosidases (EC 3.2.1.38) are a class of glycoside hydrolase enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-fucosyl residues from glycoconjugates.[1] These enzymes are pivotal in various biological processes, and their malfunction is implicated in certain metabolic disorders. For researchers in glycobiology and drug development, accurately characterizing the catalytic efficiency and substrate affinity of β-fucosidases is paramount. This guide provides a comprehensive framework for conducting a robust kinetic analysis using a chromogenic substrate, offering insights into the causality behind the protocol and ensuring a self-validating experimental design.
The core of this analysis lies in understanding the enzyme's reaction rate under varying conditions, a field known as enzyme kinetics. Most enzyme-catalyzed reactions can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v) to the substrate concentration ([S]).[2][3] This relationship is defined by two key parameters:
-
Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is fully saturated with the substrate.[4]
-
Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax. Km is an inverse measure of the substrate's affinity for the enzyme; a lower Km indicates a higher affinity.[3]
To measure these parameters, we employ a chromogenic substrate, 4-Nitrophenyl-β-D-fucopyranoside (pNP-β-Fuc), which provides a simple and continuous spectrophotometric assay.[5][6] The enzymatic cleavage of this substrate by β-fucosidase liberates 4-nitrophenol (pNP), a chromophore that produces a distinct yellow color, with maximum absorbance at approximately 405 nm. The rate of pNP formation is directly proportional to the enzyme's activity, providing a reliable method for kinetic measurements.
Pillar 1: The Principle of Chromogenic Detection
The selection of p-nitrophenyl-based substrates is a cornerstone of glycosidase activity assays due to their straightforward detection mechanism.[7] The hydrolysis of the glycosidic bond in pNP-β-Fuc releases the p-nitrophenolate ion under alkaline conditions (typically achieved by a high pH stop solution), which can be quantified using a spectrophotometer.
Caption: Enzymatic hydrolysis of pNP-β-Fuc and subsequent chromogenic detection.
Pillar 2: Establishing a Self-Validating Protocol
A trustworthy protocol is one that has built-in checks and is optimized for the specific enzyme and conditions being tested. Before determining kinetic parameters, it is crucial to establish the optimal reaction environment. An enzyme's activity is highly sensitive to pH and temperature.[8] Operating at suboptimal conditions will yield inaccurate kinetic constants.
Protocol 1: Optimization of Reaction pH and Temperature
Objective: To determine the pH and temperature at which the β-fucosidase exhibits maximum activity.
Materials:
-
β-Fucosidase enzyme solution of known concentration
-
pNP-β-Fucopyranoside stock solution
-
A range of buffers (e.g., 0.1 M Citrate-Phosphate for pH 3.0-7.0; 0.1 M Tris-HCl for pH 7.0-9.0)
-
Microplate reader or spectrophotometer with temperature control
-
96-well clear, flat-bottom microplates[9]
Step-by-Step Methodology:
-
pH Optimum Determination: a. Prepare a series of reaction buffers spanning a wide pH range (e.g., pH 3.0 to 9.0 in 0.5 unit increments). b. In a 96-well plate, set up reactions in triplicate for each pH value. To each well, add:
- 80 µL of the respective reaction buffer.
- 10 µL of a fixed, non-saturating concentration of pNP-β-Fuc.
- Adjust the total volume to 90 µL with deionized water. c. Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes to allow thermal equilibration.[10] d. Initiate the reaction by adding 10 µL of a fixed concentration of β-fucosidase solution to each well. e. Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 10-20 minutes. f. Calculate the initial velocity (ΔAbs/min) from the linear portion of the reaction curve for each pH. g. Plot the initial velocity against pH to identify the optimal pH.
-
Temperature Optimum Determination: a. Using the optimal buffer determined in the previous step, set up identical reactions in triplicate. b. Set the microplate reader's incubator to various temperatures (e.g., 25°C, 30°C, 37°C, 45°C, 55°C, 65°C).[11][12] c. For each temperature, pre-incubate the plate and reagents for 5 minutes. d. Initiate the reaction by adding 10 µL of the enzyme solution. e. Measure the initial velocity (ΔAbs/min) as described above. f. Plot the initial velocity against temperature to determine the optimal temperature.
Causality: Performing reactions across a spectrum of conditions ensures that the subsequent kinetic analysis is conducted at the enzyme's peak performance, yielding the most accurate Vmax and Km values. This optimization step is fundamental to the protocol's self-validating nature.[13][14]
Pillar 3: The Core Kinetic Analysis Workflow
With optimal conditions established, the definitive kinetic experiment can be performed. This involves measuring the initial reaction rate at a series of substrate concentrations.
Protocol 2: Determination of Km and Vmax
Objective: To calculate the Michaelis constant (Km) and maximum velocity (Vmax) of β-fucosidase.
Materials:
-
Optimized reaction buffer (determined in Protocol 1)
-
Serial dilutions of pNP-β-Fuc substrate stock solution
-
β-Fucosidase solution (concentration kept constant)
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation: a. Prepare a 2X working solution of β-fucosidase in the optimized reaction buffer. Keep on ice. b. Prepare a series of 2X pNP-β-Fuc substrate concentrations in the optimized buffer. A typical range might span from 0.1 * Km to 10 * Km (an initial estimate may be required from literature or a pilot experiment). c. Prepare a "no-substrate" blank (buffer only) and a "no-enzyme" control for each substrate concentration.[15]
-
Reaction Setup (96-well plate): a. Add 50 µL of each 2X pNP-β-Fuc concentration to wells in triplicate. b. Add 50 µL of buffer to the "no-substrate" blank wells. c. Pre-warm the plate to the optimal temperature for 5 minutes. d. Initiate the reactions by adding 50 µL of the 2X enzyme solution to all wells except the "no-enzyme" controls (add 50 µL of buffer to these). The final volume is 100 µL.
-
Data Acquisition (Kinetic Mode): a. Immediately place the plate in the microplate reader (pre-set to the optimal temperature). b. Read the absorbance at 405 nm every 30-60 seconds for a period that ensures the initial linear rate is captured (typically 10-30 minutes).
-
Data Acquisition (Endpoint Mode - Alternative): a. Initiate the reaction as described in step 2d. b. Incubate the plate at the optimal temperature for a fixed, predetermined time (e.g., 15 minutes) that falls within the linear range of the reaction for all substrate concentrations. c. Stop the reaction by adding 100 µL of Stop Solution to all wells. d. Read the final absorbance at 405 nm.
Caption: Workflow for determining β-fucosidase kinetic parameters.
Data Presentation and Analysis
Calculating Initial Velocity (v₀)
For each substrate concentration, plot Absorbance vs. Time. The initial velocity (v₀) is the slope of the linear portion of this curve. This value must be converted to concentration/time (e.g., µM/min) using the Beer-Lambert law (A = εcl), which requires a standard curve of p-nitrophenol to determine its molar extinction coefficient (ε) under the specific assay conditions.
Michaelis-Menten and Lineweaver-Burk Plots
The relationship between substrate concentration and reaction velocity is visualized with a Michaelis-Menten plot, which yields a hyperbolic curve.[2][3] While informative, accurately determining Vmax from this plot can be difficult as it is approached asymptotically.[16]
Historically, a double reciprocal plot, known as the Lineweaver-Burk plot, was used to linearize the data.[16][17] By plotting 1/v₀ versus 1/[S], a straight line is obtained, described by the equation:
1/v₀ = (Km/Vmax)(1/[S]) + 1/Vmax
From this plot:
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Slope = Km/Vmax
Caption: Relationship between Michaelis-Menten and Lineweaver-Burk plots.
Authoritative Insight: While the Lineweaver-Burk plot is excellent for visualizing data and identifying mechanisms of inhibition, it can unduly weight data points at low substrate concentrations.[17] Modern best practice strongly recommends using non-linear regression analysis of the raw v₀ versus [S] data to fit directly to the Michaelis-Menten equation for the most accurate determination of Km and Vmax.[18]
Summarizing Quantitative Data
| Substrate [S] (µM) | Initial Velocity (v₀) (µM/min) | 1 / [S] (µM⁻¹) | 1 / v₀ (min/µM) |
| 10 | 1.5 | 0.100 | 0.667 |
| 25 | 3.2 | 0.040 | 0.313 |
| 50 | 5.0 | 0.020 | 0.200 |
| 100 | 7.1 | 0.010 | 0.141 |
| 200 | 9.1 | 0.005 | 0.110 |
| 400 | 10.5 | 0.0025 | 0.095 |
| Note: Data are for illustrative purposes only. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low activity | Inactive enzyme; Incorrect buffer pH; Omission of a key reagent. | Verify enzyme activity with a positive control. Re-measure buffer pH. Carefully review the protocol steps.[9] |
| Reaction rate is linear but does not plateau at high [S] | The substrate concentrations used are too low and do not approach saturation (Km is higher than expected). | Extend the range of substrate concentrations to much higher values.[19] |
| Inconsistent readings between replicates | Pipetting errors; Inadequate mixing; Temperature fluctuations across the plate. | Use calibrated pipettes. Ensure thorough mixing after adding enzyme. Allow the plate to equilibrate fully to the target temperature. |
| High background in "no-enzyme" controls | Spontaneous hydrolysis of the substrate; Contaminated substrate or buffer. | Test substrate stability in buffer at assay temperature over time. Use fresh, high-purity substrate and reagents.[20] |
References
-
Lineweaver–Burk plot - Wikipedia. [Link]
-
Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline. [Link]
-
Lineweaver–Burk Plot - Microbe Notes. [Link]
-
Enzyme Kinetics 101: Understanding Michaelis-Menten Principles - Patsnap Synapse. [Link]
-
Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
Michaelis-Menten Kinetics - edX. [Link]
-
Enzyme inhibition and kinetics graphs (article) | Khan Academy. [Link]
-
Michaelis–Menten kinetics - Wikipedia. [Link]
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics - TeachMe Physiology. [Link]
-
Validation of spectrophotometric microplate methods for polyphenol oxidase and peroxidase activities analysis in fruits and vegetables - SciELO. [Link]
-
Validation of spectrophotometric microplate methods for polyphenol oxidase and peroxidase activities analysis in fruits and vegetable - SciELO. [Link]
-
Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC. [Link]
-
Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - PMC. [Link]
-
Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - RSC Publishing. [Link]
-
How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? | ResearchGate. [Link]
-
Biochemical properties of fucosidase O. The pH dependence (a), metal... - ResearchGate. [Link]
-
Assaying Fucosidase Activity: Methods and Protocols | Request PDF - ResearchGate. [Link]
-
Validation of a UV Spectrophotometric Method for Determination of Proteolytic Activity of Enzymatic Detergents - ResearchGate. [Link]
-
How to Perform a Standard Enzyme Activity Assay? - Patsnap Synapse. [Link]
-
α-L-Fucosidase Activity Assay Kit (Fluorometric) (BN00771). [Link]
-
Recombinant Production and Characterization of a Novel α-L-Fucosidase from Bifidobacterium castoris - MDPI. [Link]
-
l-fucose - assay procedure - Megazyme. [Link]
-
Biochem Lab Enzyme Assay Background F21 - Sandiego. [Link]
-
Kinetic Tables - ChromogenicSubstrates.com. [Link]
-
Kinetic studies on beta-fucosidases of Achatina balteata - PubMed. [Link]
-
(PDF) When substrate inhibits and inhibitor activates: Implications of β-glucosidases. [Link]
-
Structure and function of microbial α-l-fucosidases: a mini review - PMC. [Link]
-
The effect of temperature and pH on purified β-galactosidase. (a) The... - ResearchGate. [Link]
-
Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC. [Link]
-
Development of fucosyltransferase and fucosidase inhibitors - RSC Publishing. [Link]
-
The dual role of fucosidases: tool or target - PMC. [Link]
-
Fucosidase – Knowledge and References - Taylor & Francis. [Link]
-
Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software - Agilent. [Link]
Sources
- 1. Kinetic studies on beta-fucosidases of Achatina balteata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzyme Kinetics 101: Understanding Michaelis-Menten Principles [synapse.patsnap.com]
- 3. courses.edx.org [courses.edx.org]
- 4. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 5. moleculardepot.com [moleculardepot.com]
- 6. goldbio.com [goldbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. microbenotes.com [microbenotes.com]
- 17. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 18. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. rpicorp.com [rpicorp.com]
continuous spectrophotometric assay for beta-L-fucosidase
Application Note: Continuous Spectrophotometric Assay for Beta-L-Fucosidase (EC 3.2.1.38)
Executive Summary
This guide details the continuous spectrophotometric quantification of Beta-L-Fucosidase (EC 3.2.1.38) activity. Unlike the more common human lysosomal
Standard protocols often utilize
Assay Principle
Method A: Direct Continuous (CNP-Fucoside)
The enzyme hydrolyzes the synthetic substrate CNP-Fuc. The leaving group, 2-chloro-4-nitrophenol (CNP), exhibits significant absorbance at 400 nm even at pH 5.0–6.5, unlike unsubstituted
Method B: Coupled Enzyme Assay (L-Fucose Dehydrogenase)
For enzymes active near neutral pH (pH 7.0–8.0), or for validation of fucose release, a coupled system using L-Fucose Dehydrogenase (FDH) is employed.
- Detection: Accumulation of NADH is monitored at 340 nm .[1]
Critical Materials & Reagents
| Reagent | Specification | Storage | Notes |
| CNP-Fuc | 2-Chloro-4-nitrophenyl- | -20°C, Desiccated | Primary Substrate. Light sensitive. |
| pNP-Fuc | -20°C | Alternative (requires pH > 7.0 for continuous). | |
| L-Fucose | Analytical Standard | RT | For Standard Curve generation. |
| CNP Standard | 2-Chloro-4-nitrophenol | 4°C | Essential for extinction coefficient determination. |
| FDH | L-Fucose Dehydrogenase (Recombinant) | -20°C | Specific for L-fucose. |
| NAD+ | -20°C | Prepare fresh. | |
| Assay Buffer | 50 mM Citrate-Phosphate (pH 5.0–7.0) | 4°C | Optimized for specific enzyme source. |
Pathway Visualization
Caption: Mechanism of the CNP-Fucoside continuous assay. The chloro-group lowers pKa, allowing signal detection at acidic pH.
Protocol A: High-Precision Continuous Assay (CNP-Fuc)
Best for: Kinetic characterization (
Pre-Assay Validation (Self-Validating Step)
Do not rely on theoretical extinction coefficients. The ionization of CNP is pH-dependent.
-
Prepare a 10 mM stock of 2-Chloro-4-nitrophenol in DMSO.
-
Dilute to 0, 10, 20, 40, 80, 100 µM in the exact Assay Buffer (e.g., pH 5.5) used for the enzyme.[2]
-
Measure Absorbance at 400 nm (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Calculate the slope (
) in .-
Note: At pH 5.5,
is typically lower than the maximal alkaline value. This empirical correction is vital for accuracy.
-
Reaction Setup (96-Well Plate)
-
Temperature: 37°C (or optimum for specific enzyme, e.g., 80°C for Thermotoga).
-
Pathlength: ~0.6 cm (for 200 µL volume).
| Component | Volume (µL) | Final Conc. |
| Assay Buffer (pH 5.5) | 170 | - |
| Enzyme Sample | 10 | Variable (target |
| Incubate | 5 min | Equilibrate Temp |
| CNP-Fuc Substrate (20 mM) | 20 | 2.0 mM (Saturating) |
| Total Volume | 200 |
Execution
-
Blanking: Include a "Substrate Blank" (Buffer + Substrate, no Enzyme) to account for spontaneous hydrolysis.
-
Initiation: Add CNP-Fuc substrate using a multi-channel pipette. Mix immediately (orbital shake 5 sec).
-
Monitoring: Read
every 20–30 seconds for 10–20 minutes. -
Linearity Check: Select the linear portion of the curve (
).
Protocol B: Coupled FDH Assay (Alternative)
Best for: Verifying substrate specificity (ensuring L-fucose is the product).
Constraint: Requires pH compatibility.[3][4] FDH works best at pH 7.5–8.0. If your
Caption: Coupled assay linking fucose release to NADH production (Abs 340 nm).
Protocol:
-
Buffer: 50 mM Potassium Phosphate, pH 7.5 (Ensure
-fucosidase is active here). -
Cocktail: Prepare buffer containing 1 mM NAD+ and 0.5 U/mL Fucose Dehydrogenase.
-
Reaction: Mix 180 µL Cocktail + 10 µL Enzyme. Incubate 5 min.
-
Start: Add 10 µL Substrate (e.g.,
NP-Fuc or natural substrate). -
Read: Measure
continuously.
Data Analysis & Calculations
Volumetric Activity Formula:
- : Slope (Absorbance per minute).
- : Reaction volume (mL).
- : Volume of enzyme added (mL).
-
: Extinction coefficient (determined in 5.1).
-
CNP (pH 5.5–6.0): ~12,000 – 16,000
(Empirical check required). -
NADH: 6,220
.
-
-
: Pathlength (cm). For standard 96-well plates (200 µL),
cm. -
DF : Dilution Factor.
Unit Definition: One unit is the amount of enzyme releasing 1.0 µmol of product per minute under assay conditions.[5][6]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Activity | Wrong pH for CNP ionization | If pH must be < 4.5, CNP will be colorless. Switch to 4-MU-Fucoside (Fluorescence) or discontinuous assay. |
| Non-Linear Rates | Substrate Depletion | Dilute enzyme 1:10. Ensure |
| High Background | Spontaneous Hydrolysis | CNP-Fuc is unstable in alkaline buffers. Keep stock acidic/neutral and frozen. |
| Inhibition | Product Inhibition | L-Fucose is a potent competitive inhibitor. Use initial rates ( |
References
-
Enzyme Nomenclature: IUBMB. (n.d.). EC 3.2.1.38 - beta-D-fucosidase.[7][8][9] Queen Mary University of London. Retrieved from [Link]
-
Substrate Chemistry: PubChem. (2023). 2-Chloro-4-nitrophenyl-alpha-L-fucopyranoside (Compound). National Library of Medicine. Retrieved from [Link]
-
Assay Methodology: Megazyme. (n.d.). L-Fucose Assay Kit (K-FUCOSE) Protocol. Retrieved from [Link]
-
Comparative Kinetics: Benkovic, S. J., et al. (2005). Continuous spectrophotometric assays for beta-glucosidases. PubMed.[10] Retrieved from [Link](Note: Foundational text on nitrophenyl derivative kinetics).
Sources
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. pjlss.edu.pk [pjlss.edu.pk]
- 3. content.abcam.com [content.abcam.com]
- 4. nrel.colostate.edu [nrel.colostate.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Frontiers | Standardization of a Continuous Assay for Glycosidases and Its Use for Screening Insect Gut Samples at Individual and Populational Levels [frontiersin.org]
- 7. ENZYME - 3.2.1.38 beta-D-fucosidase [enzyme.expasy.org]
- 8. Beta-D-fucosidase (EC 3.2.1.38) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EC 3.2.1.38 [iubmb.qmul.ac.uk]
- 10. 2-chloro-4-nitrophenyl alpha-L-fucopyranoside | C12H14ClNO7 | CID 11359093 - PubChem [pubchem.ncbi.nlm.nih.gov]
buffer selection for 2-Nitrophenyl beta-L-fucopyranoside hydrolysis
Application Note: Buffer Selection & Protocol for 2-Nitrophenyl -L-fucopyranoside Hydrolysis
Introduction & Mechanistic Basis
The hydrolysis of 2-Nitrophenyl
Reaction Mechanism
The Buffer Challenge: The "Two-State" pH Requirement
This assay requires two distinct pH environments to function:
-
Reaction Phase (Acidic/Neutral): The enzyme requires a specific pH (typically pH 4.5–6.5) to bind the substrate and catalyze hydrolysis.
-
Detection Phase (Alkaline): The leaving group, 2-nitrophenol, has a pKa of approximately 7.23 . At the reaction pH (e.g., pH 5.0), it is protonated and nearly colorless. To detect it spectrophotometrically, the pH must be raised (pH > 9.0) to convert the phenol into the yellow 2-nitrophenolate anion.
Critical Technical Distinction: Unlike the common para-nitrophenol (
NP), 2-nitrophenol (NP) is steam-volatile and has a slightly shifted absorbance maximum ( ). Buffer selection must account for these physical properties.
Buffer Selection Strategy
A. Reaction Buffer (Enzyme Phase)
The choice of reaction buffer depends on the source of your
-
Citrate-Phosphate (McIlvaine) Buffer: Recommended for initial characterization. It covers a wide range (pH 2.2–8.0) and has high buffering capacity.
-
Sodium Acetate: Ideal for lysosomal or acidic plant enzymes (pH 4.0–5.5).
-
Sodium Phosphate: Suitable for neutral bacterial enzymes (pH 6.0–7.5).
B. Stop Buffer (Quenching Phase)
The Stop Buffer serves two purposes: it denatures the enzyme (halting the reaction) and deprotonates the 2-nitrophenol.
-
Sodium Carbonate (
), 0.2 M – 1.0 M: The gold standard. Raises pH to ~10-11, ensuring >99% ionization of 2-nitrophenol. -
Glycine-NaOH (pH 10.5): An alternative if carbonate precipitation is observed with high concentrations of divalent cations (
, ) in the sample.
Buffer Composition Table
| Buffer Type | Role | Recommended Composition | pH Range | Notes |
| Citrate-Phosphate | Reaction | 0.1 M Citric Acid + 0.2 M | 3.0 – 7.0 | Best for pH profiling. |
| Sodium Acetate | Reaction | 50 mM Sodium Acetate | 4.0 – 5.5 | Common for glycosidases. |
| Sodium Carbonate | Stop | 0.5 M | ~10.8 | Ensures max absorbance ( |
| Glycine-NaOH | Stop | 0.1 M Glycine adjusted w/ NaOH | 10.0 – 11.0 | Use if precipitation occurs. |
Experimental Workflow (Visualized)
The following diagram illustrates the logical flow of the assay, highlighting the critical pH transition point.
Figure 1: Assay workflow demonstrating the transition from the reaction phase (acidic/neutral) to the detection phase (alkaline).
Detailed Protocol
Objective: Determine the specific activity of
Reagents Required[1][2][3][4][5]
-
Substrate: 2-Nitrophenyl
-L-fucopyranoside (MW ~285.25 Da). -
Reaction Buffer: 50 mM Sodium Citrate, pH 5.0 (Adjust based on enzyme optimum).
-
Stop Solution: 0.5 M Sodium Carbonate (
). -
Standard: 2-Nitrophenol (pure) for standard curve.
Step-by-Step Methodology
1. Preparation of Solutions
-
Substrate Stock (10 mM): Dissolve 2.85 mg of 2-NP-
-L-Fuc in 1 mL of deionized water.-
Note: If solubility is poor, dissolve in 100
L DMSO first, then dilute with water.
-
-
Enzyme Solution: Dilute enzyme in Reaction Buffer to ensure activity falls within the linear range (absorbance < 1.0).
2. The Assay (Microplate Format)
-
Blank Setup: Add 20
L of Reaction Buffer to "Blank" wells. -
Sample Setup: Add 20
L of Enzyme Solution to "Test" wells. -
Substrate Addition: Add 80
L of Substrate Stock to all wells (Final conc: 8 mM). -
Incubation: Incubate at 37°C for exactly 20 minutes.
-
Tip: Use a shaking incubator (300 rpm) for uniform heat distribution.
-
-
Quenching: Add 150
L of Stop Solution (0.5 M ) to all wells.-
Visual Check: A yellow color indicates hydrolysis.
-
-
Measurement: Read Absorbance at 420 nm (or 405 nm) using a microplate reader.
3. Self-Validating Standard Curve
Do not rely on theoretical extinction coefficients alone. Create a standard curve for 2-Nitrophenol in the exact buffer conditions used:
-
Prepare 0, 20, 40, 60, 80, 100
M 2-Nitrophenol standards. -
Mix 100
L of Standard + 150 L of Stop Solution. -
Read at 420 nm.
-
Calculate the slope (Absorbance/
mol).
Calculations
- : Absorbance (Test) - Absorbance (Blank)
- : Total assay volume (0.25 mL)
-
: Extinction coefficient from your standard curve (typically
for 2-NP at pH > 10). - : Time (20 min)
- : Volume of enzyme added (0.02 mL)
Troubleshooting & Optimization
| Observation | Root Cause | Solution |
| High Blank Absorbance | Spontaneous hydrolysis | Substrate is unstable. Store stock at -20°C. Check buffer pH (too alkaline causes autohydrolysis). |
| Precipitation after Stop | Calcium/Magnesium interaction | Switch Stop Buffer to Glycine-NaOH or add EDTA to the reaction buffer. |
| Low Signal | Wrong pH Optimum | Run a pH profile (pH 3–8) to find the enzyme's specific |
| Signal Saturation | Substrate Depletion | Dilute enzyme 1:10 or reduce incubation time to 5 minutes. |
References
Troubleshooting & Optimization
improving solubility of 2-Nitrophenyl beta-L-fucopyranoside in aqueous buffers
Introduction
2-Nitrophenyl β-L-fucopyranoside (2-NP-β-L-fucopyranoside) is a crucial chromogenic substrate for the detection and quantification of β-L-fucosidase activity. The enzymatic cleavage of this substrate yields 2-nitrophenol, a yellow-colored compound that can be easily measured spectrophotometrically. Despite its widespread use, researchers frequently encounter challenges with its limited solubility in aqueous buffers, which can lead to inaccurate and irreproducible experimental results. This guide provides a comprehensive set of troubleshooting strategies and detailed protocols to help you overcome these solubility issues and ensure the reliability of your assays.
Frequently Asked Questions (FAQs)
Q1: My 2-Nitrophenyl β-L-fucopyranoside is not dissolving in my aqueous buffer. What is the first thing I should do?
A1: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your final aqueous buffer. Direct dissolution in aqueous buffers is often difficult due to the compound's limited water solubility.
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent.[1][2][3] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[4]
-
Dimethylformamide (DMF): Similar to DMSO, DMF is another effective solvent for this compound.[1][2]
-
Methanol or Ethanol: These can also be used, sometimes in combination, to dissolve nitrophenyl glycosides.[5]
By preparing a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents, you can then add a small volume to your aqueous buffer to achieve the desired final concentration, minimizing the impact of the organic solvent on your experiment.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: This is a common issue that arises when the final concentration of the substrate in the aqueous buffer exceeds its solubility limit, a phenomenon known as "crashing out." Here are several strategies to prevent this:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of 2-NP-β-L-fucopyranoside in your assay.
-
Optimize the Co-Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is kept to a minimum, ideally below 1%.[6] While DMSO aids in solubility, high concentrations can negatively impact enzyme activity and cell viability.[4][6]
-
Vortex Vigorously During Dilution: When adding the stock solution to the buffer, ensure rapid and continuous mixing. Add the stock solution dropwise to the vortexing buffer to promote rapid dispersion and prevent localized high concentrations that can initiate precipitation.
-
Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before and during the addition of the stock solution can increase the solubility of the substrate.[7] However, be cautious not to overheat, as this can degrade the substrate or affect your enzyme's stability.
Q3: How does the pH of my aqueous buffer affect the solubility of 2-Nitrophenyl β-L-fucopyranoside?
It's important to note that the primary determinant of your buffer's pH should be the optimal pH for your enzyme's activity.[10] Most fucosidases have an optimal pH in the slightly acidic to neutral range. If you are experiencing solubility issues within this range, it is better to employ co-solvents or other techniques rather than adjusting the pH to a level that would compromise your enzyme's function.
Q4: Can I use sonication to help dissolve the compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of 2-NP-β-L-fucopyranoside, particularly when preparing the initial stock solution in an organic solvent.[11] The high-frequency sound waves can help to break up solid particles and enhance the rate of dissolution. However, prolonged or high-intensity sonication can generate heat, so it is advisable to sonicate in short bursts in a water bath to prevent overheating and potential degradation of the compound.
Troubleshooting Workflow
Here is a visual guide to help you troubleshoot solubility issues with 2-Nitrophenyl β-L-fucopyranoside.
Caption: A decision tree for troubleshooting solubility problems.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol outlines the steps for preparing a 20 mM stock solution of 2-NP-β-L-fucopyranoside in DMSO.
Materials:
-
2-Nitrophenyl β-L-fucopyranoside (Molecular Weight: 285.25 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation:
-
To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = 20 mmol/L * 0.001 L * 285.25 g/mol * 1000 mg/g = 5.705 mg
-
-
Weighing:
-
Carefully weigh out approximately 5.7 mg of 2-NP-β-L-fucopyranoside powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
-
Solvent Addition:
-
Add 1 mL of anhydrous, sterile DMSO to the tube.
-
-
Dissolution:
-
Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, brief sonication in a water bath can be applied.[11]
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.[1]
-
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
This protocol describes the dilution of the DMSO stock solution into an aqueous buffer to prepare a final working solution.
Materials:
-
20 mM stock solution of 2-NP-β-L-fucopyranoside in DMSO (from Protocol 1)
-
Pre-warmed aqueous assay buffer (at the optimal pH for your enzyme)
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
Procedure:
-
Pre-warm Buffer:
-
Gently warm your aqueous assay buffer to the desired reaction temperature (e.g., 37°C).
-
-
Calculate Dilution:
-
Determine the volume of the stock solution needed to achieve the desired final concentration. For example, to prepare 1 mL of a 200 µM working solution from a 20 mM stock:
-
(V1)(20 mM) = (1 mL)(0.2 mM) => V1 = 0.01 mL or 10 µL
-
This will result in a final DMSO concentration of 1%.
-
-
Dilution:
-
Place the required volume of pre-warmed aqueous buffer (e.g., 990 µL) into a new tube.
-
Begin vortexing the buffer at a medium speed.
-
While the buffer is vortexing, slowly add the calculated volume of the DMSO stock solution (e.g., 10 µL) dropwise into the buffer.
-
-
Final Mix and Use:
-
Continue to vortex for another 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your enzyme assay immediately.
-
Data Summary
| Solvent | Solubility of Nitrophenyl Glycosides | Recommended Use | Reference |
| Water | Partially soluble to sparingly soluble | Not recommended for stock solutions | [12] |
| DMSO | High solubility | Recommended for high-concentration stock solutions | [1][2][3] |
| DMF | High solubility | Alternative to DMSO for stock solutions | [1][2] |
| Ethanol/Methanol | Soluble | Can be used for stock solutions | [5] |
References
-
Duchefa Biochemie. (n.d.). 2-Nitrophenyl-β-D-galactopyranoside. Retrieved from [Link]
-
G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]
-
Megazyme. (2021, April 14). What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended?. Retrieved from [Link]
-
Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]
-
Glycosynth. (n.d.). p-Nitrophenyl beta-L-fucopyranoside. Retrieved from [Link]
-
Kirby, A. J., et al. (n.d.). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
Provost, J. J., & Wallert, M. A. (n.d.). Enzyme Assay Protocol. University of San Diego. Retrieved from [Link]
-
Steinweg, M., & McMahon, S. (2012, January 9). Microplate Enzyme Assay Using Fluorescence. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the activity () and stability (open symbols) of G I.... Retrieved from [Link]
-
ResearchGate. (n.d.). β-GLUCOSIDASE. Retrieved from [Link]
-
ResearchGate. (2023, June 21). How to decide the percent of DMSO to dissolve my organic extract?. Retrieved from [Link]
-
Jagiellonian Center of Innovation. (n.d.). THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO. Retrieved from [Link]
-
del Corso, A., et al. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC. Retrieved from [Link]
-
Hardy Diagnostics. (n.d.). 49940 ONPG Disks (2-Nitrophenyl β-D-galactopyranoside Disks, β-Galactosidase Test. Retrieved from [Link]
-
Eckenrode, H. M., & Conboy, J. C. (2013, July 25). pH effects on molecular adsorption and solvation of p-nitrophenol at silica/aqueous interfaces. PubMed. Retrieved from [Link]
Sources
- 1. 2-Nitrophenyl-β-D-galactopyranoside | Duchefa Biochemie [duchefa-biochemie.com]
- 2. rpicorp.com [rpicorp.com]
- 3. rpicorp.com [rpicorp.com]
- 4. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosynth - p-Nitrophenyl beta-L-fucopyranoside [glycosynth.co.uk]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. What is the solubility of 4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) in water? Are other solvents recommended? : Megazyme [support.megazyme.com]
Technical Support Center: A Guide to Fucopyranoside Substrate Stability and Storage
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of fucopyranoside substrates to ensure experimental integrity and reproducibility. Fucopyranosides are critical reagents, particularly as chromogenic or fluorogenic substrates for assaying α-L-fucosidase activity.[1][2] Their stability is paramount, as degradation can lead to inaccurate kinetic data, high background signals, and unreliable results. This document offers a structured, question-and-answer-based approach to address common challenges and troubleshooting scenarios.
Core Principles of Fucopyranoside Stability
The primary point of vulnerability in a fucopyranoside substrate is the glycosidic bond , which links the fucose sugar to an aglycone (e.g., p-nitrophenyl or 4-methylumbelliferyl). This bond is susceptible to cleavage through several mechanisms, primarily hydrolysis. Understanding these degradation pathways is key to preventing them.
-
Hydrolysis: This is the chemical breakdown of the glycosidic bond by reaction with water.[3][4][5] It can be catalyzed by:
The goal of proper storage is to minimize the rates of these chemical and enzymatic reactions.
Frequently Asked Questions (FAQs) on Storage & Handling
Q1: How should I store the solid (powder) form of my fucopyranoside substrate?
Answer: Fucopyranoside substrates in their solid, powdered form should be stored at -20°C or below , protected from light and moisture.[1][2][8]
-
Expertise & Experience: At -20°C, the kinetics of any potential degradation reactions, including slow hydrolysis from atmospheric moisture, are significantly reduced. The material is generally stable under these conditions for years.[9] Keeping the container tightly sealed is crucial to prevent the powder from absorbing moisture from the air, which could lead to clumping and slow degradation over time. Light protection is recommended, especially for chromogenic and fluorogenic substrates, to prevent photochemical reactions that could affect the aglycone portion of the molecule.[1][2][8][10]
Q2: What is the best way to prepare and store fucopyranoside stock solutions?
Answer: The best practice is to prepare a high-concentration stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO), aliquot it into single-use volumes, and store it at -20°C or -80°C.
-
Expertise & Experience:
-
Solvent Choice: DMSO is the preferred solvent for many organic compounds due to its excellent solvating power and low freezing point.[11][12] Crucially, its aprotic, anhydrous nature prevents the hydrolysis of the glycosidic bond. Aqueous buffers, by contrast, provide the water necessary for hydrolysis, making them unsuitable for long-term storage.
-
Aliquoting: Aliquoting is a critical step. It prevents contamination of the entire stock and, most importantly, avoids repeated freeze-thaw cycles.[13] Although many small molecules are robust, repeated temperature cycling can introduce moisture and potentially accelerate degradation over time.
-
Storage Temperature: Storing solutions at -20°C is standard and effective for periods up to 3-6 months.[14] For longer-term storage (>6 months), -80°C is recommended to further minimize any residual chemical activity.
-
Q3: What is the optimal pH for fucopyranoside solutions during an experiment?
Answer: While long-term storage in aqueous buffers is not recommended, for the duration of an experiment, fucopyranoside substrates are most stable in a slightly acidic to neutral pH range, typically pH 5.0 to 7.5 .
-
Expertise & Experience: The stability of the glycosidic bond is highly pH-dependent. Many α-L-fucosidases have acidic pH optima (around pH 4.5-5.5).[15][16] It is important to note that the substrate itself may show some instability at very low pH values.[15] For instance, some fucosidases are assayed at pH 4.6, but the substrate may become unstable at pH values below 3.0.[15] Conversely, highly alkaline conditions (pH > 8.0) can also promote hydrolysis.[17] Therefore, the experimental buffer should be a compromise between enzyme activity and substrate stability. Most fucosidase assays are performed in the pH range of 4.5 to 7.5, where the substrate maintains good stability for the duration of the assay.[18][19]
Q4: Can I use buffers like Tris or Citrate in my experiments?
Answer: Yes, but with caution. Some common buffer components can interact with or inhibit glycosidase enzymes.
-
Expertise & Experience: It has been reported that Tris buffer can act as a glycosidase inhibitor, as its positively charged amino group can mimic the transition state of the glycosyl cation during enzymatic hydrolysis.[18] While widely used, its potential for inhibition should be considered, especially in kinetic studies. Citrate is also commonly used, particularly for assays in the acidic range. However, it's always best to consult literature specific to the fucosidase you are studying to ensure the chosen buffer system does not interfere with its activity.[18]
Troubleshooting Guide: Is My Substrate Degraded?
Q1: My fucosidase assay shows high background signal/absorbance even in my "no-enzyme" control. What's wrong?
Answer: This is a classic sign of substrate auto-hydrolysis or degradation. The high background indicates that the chromogenic or fluorogenic aglycone (e.g., p-nitrophenol) has already been cleaved from the fucose sugar before the addition of your enzyme.
-
Expertise & Experience: This issue almost always points to a problem with the working solution. The most common causes are:
-
Improper Storage: The working solution was prepared in an aqueous buffer and stored for an extended period (e.g., days at 4°C or hours at room temperature), allowing for significant hydrolysis.
-
Incorrect pH: The buffer pH is too low or too high, chemically catalyzing the cleavage of the glycosidic bond.
-
Contamination: The buffer or water used to prepare the solution was contaminated with microbial or enzymatic (fucosidase) activity.
-
Q2: My experimental results are inconsistent from day to day. Could substrate degradation be the cause?
Answer: Yes, inconsistent substrate quality is a major cause of poor reproducibility. If a stock solution is not properly aliquoted, repeated freeze-thaw cycles can lead to progressive degradation, resulting in a lower effective substrate concentration over time.
-
Expertise & Experience: Each time a stock solution is thawed, it is exposed to atmospheric moisture, which can be absorbed by hygroscopic solvents like DMSO.[11] This introduces water that can contribute to slow hydrolysis. Furthermore, temperature fluctuations can accelerate degradation. Using single-use aliquots ensures that you are using a substrate of consistent quality for every experiment.
Data & Protocols
Table 1: Summary of Recommended Storage Conditions for Fucopyranosides
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C | >10 years[9] | Store in a tightly sealed container, protected from light and moisture.[1][8] |
| Stock Solution | Anhydrous DMSO[14] | -20°C | Up to 3-6 months[14] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
| -80°C | >6 months | Recommended for long-term archival storage. | ||
| Working Solution | Assay Buffer | As per experiment | < 24 hours | Prepare fresh daily. Do not store aqueous solutions.[14] |
Protocol 1: Reconstitution and Aliquoting of Fucopyranoside Substrates
This protocol ensures the long-term stability of your fucopyranoside substrate.
-
Preparation: Allow the vial of solid fucopyranoside powder to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Reconstitution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10-50 mM). Ensure the solvent is from a fresh, sealed bottle to minimize water content.
-
Dissolution: Vortex the vial thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.
-
Aliquoting: Dispense the stock solution into small, single-use, low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for one or two experiments.
-
Storage: Tightly cap the aliquots and immediately place them in a labeled storage box at -20°C or -80°C, protected from light.
Protocol 2: Workflow for Assessing Substrate Integrity
If you suspect your substrate has degraded, this simple quality control check can confirm your suspicions.
-
Prepare Controls:
-
Blank: Prepare a tube/well containing only your assay buffer.
-
Negative Control: Prepare a tube/well containing your assay buffer and the fucopyranoside substrate at the final working concentration.
-
Positive Control (Optional): Prepare a tube/well with buffer, substrate, and a known active fucosidase.
-
-
Incubation: Incubate all samples under your standard assay conditions (e.g., 37°C for 30 minutes).
-
Measurement: Read the absorbance or fluorescence of all samples using the same parameters as your actual experiment.
-
Analysis:
-
The Blank will be used to zero the instrument.
-
The Negative Control (substrate only) should have a signal very close to the blank. A significantly elevated signal indicates that the substrate has auto-hydrolyzed and is not suitable for use.
-
The Positive Control should show a very strong signal, confirming the assay is working.
-
Visualizing Degradation & Troubleshooting
Diagram 1: Key Degradation Pathways of Fucopyranosides
Caption: A logical workflow to diagnose and resolve fucopyranoside degradation issues.
References
-
Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum. Journal of Biological Chemistry. [Link]
-
Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC. National Center for Biotechnology Information. [Link]
-
Hydrolysis of glycosidic bonds Definition - Organic Chemistry II Key Term. Fiveable. [Link]
-
Glycosidic bond (article). Khan Academy. [Link]
-
Safety Data Sheet: 4-Methylumbelliferyl a-L-fucopyranoside. Carl ROTH. [Link]
-
Recombinant Production and Characterization of a Novel α-L-Fucosidase from Bifidobacterium castoris. MDPI. [Link]
-
How long sugar sample for HPLC can be stored?. ResearchGate. [Link]
-
The degradation and turnover of fucosylated glycoproteins in the plasma membrane of a neuroblastoma-cell line. PubMed. [Link]
-
Identification and Characterization of a Novel α-L-Fucosidase from Enterococcus gallinarum and Its Application for Production of 2′-Fucosyllactose. MDPI. [Link]
-
USER GUIDE FOR CARBOHYDRATE ANALYSIS COLUMNS. Transgenomic. [Link]
-
Assaying Fucosidase Activity: Methods and Protocols | Request PDF. ResearchGate. [Link]
-
Long term and accelerated conditions needed to support storage in a cool dry place. Regulatory Affairs Professionals Society. [Link]
-
4-Nitrophenyl-α-L-fucopyranoside ≥98 %, for biochemistry. Carl ROTH. [Link]
-
1d Hydrolysis Of The Glycoside Linkage - Carbohydrates - MCAT Content. Jack Westin. [Link]
-
4-Nitrophenyl-alpha-L-fucopyranoside. G-Biosciences. [Link]
-
Safety Data Sheet: 4-Nitrophenyl-α-L-fucopyranoside. Carl ROTH. [Link]
-
4-Nitrophenyl-α-L-fucopyranoside. Megazyme. [Link]
-
In vitro Digestibility of Dietary Carbohydrates: Toward a Standardized Methodology Beyond Amylolytic and Microbial Enzymes - PMC. National Center for Biotechnology Information. [Link]
-
Underpinning Starch Biology with in vitro Studies on Carbohydrate-Active Enzymes and Biosynthetic Glycomaterials. Frontiers. [Link]
-
Optimized Degradation and Inhibition of α-glucosidase Activity by Gracilaria lemaneiformis Polysaccharide and Its Production In Vitro. MDPI. [Link]
-
(PDF) In vitro Inhibition of Carbohydrate Metabolizing Enzymes and in vivo Anti-hyperglycaemic Potential of Methanol Extract of Desmodium velutinum Leaves. ResearchGate. [Link]
-
Glycoside hydrolases in Aplysia fasciata: analysis and applications. Unknown Source. [Link]
-
The fucose salvage pathway inhibits invadopodia formation and extracellular matrix degradation in melanoma cells. PubMed. [Link]
-
Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. SLAS Discovery. [Link]
-
4-Nitrophenyl-α-L-fucopyranoside (O-PNPAFC) SDS. Megazyme. [Link]
-
Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Heat stability and pH activity data of alpha-L-fucosidase in human serum vary with enzyme concentration. PubMed. [Link]
-
Effect of temperature, pH and storage time on the stability of an extracellular fructosyltransferase from Aspergillus oryzae IPT. SciELO. [Link]
-
Optimal pH (a), pH stability (b), optimal temperature (c), and... | Download Scientific Diagram. ResearchGate. [Link]
-
(A) pH profile, (B) temperature profile, (C) pH stability profile and... | Download Scientific Diagram. ResearchGate. [Link]
-
Structural insights into a fucosidase involved in fucoidan degradation. ResearchGate. [Link]
-
l-fucose - assay procedure. Megazyme. [Link]
-
Identification of Essential Residues of Human -l-Fucosidase and Tests of Its Mechanism. Biochemistry. [Link]
-
Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. Technology Networks. [Link]
-
(PDF) Degradation Pathway. ResearchGate. [Link]
-
Biodegradation of Fumonisins by the Consecutive Action of a Fusion Enzyme - PMC - NIH. National Center for Biotechnology Information. [Link]
Sources
- 1. goldbio.com [goldbio.com]
- 2. 4-Nitrophenyl-alpha-L-fucopyranoside [gbiosciences.com]
- 3. fiveable.me [fiveable.me]
- 4. Khan Academy [khanacademy.org]
- 5. jackwestin.com [jackwestin.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. goldbio.com [goldbio.com]
- 9. 4-Nitrophenyl-alpha-L-fucopyranoside for use in research | Megazyme [megazyme.com]
- 10. carlroth.com [carlroth.com]
- 11. researchgate.net [researchgate.net]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Identification and characterization of a core fucosidase from the bacterium Elizabethkingia meningoseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 18. Structure and Substrate Specificity of a Eukaryotic Fucosidase from Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
comparing specificity of o-nitrophenyl vs p-nitrophenyl substrates
This guide provides a technical comparison of
Optimizing Sensitivity, Specificity, and Kinetics in Enzymatic Assays
Executive Summary
In drug discovery and enzymology, nitrophenyl derivatives are the "gold standard" chromogenic substrates. While they share a common release mechanism—hydrolysis yielding a yellow nitrophenolate product—their performance differs critically based on the position of the nitro group (
-
Select
-Nitrophenyl (PNP) for maximum sensitivity . Its extinction coefficient ( ) is roughly 4–5 times higher than that of ONP, making it ideal for detecting low-activity enzymes (e.g., phosphatases, lipases). -
Select
-Nitrophenyl (ONP) for steric mimicry and cell permeability . It is the standard for -galactosidase (ONPG) assays because its steric bulk mimics the natural glycosidic bond of lactose, and it penetrates cell membranes independently of permease transporters.
The Chromogenic Switch: Physicochemical Comparison
The choice between ONP and PNP is often dictated by the physical properties of the leaving group. Both substrates release a nitrophenol which must be ionized (deprotonated) to exhibit its characteristic yellow color.[1][2]
Table 1: Critical Physicochemical Properties
| Feature | Implication for Assays | ||
| 405 nm | 420 nm | ONP is useful if the sample has background interference at 405 nm. | |
| Extinction Coeff.[1][3][4][5][6] ( | ~18,000 M | ~3,500 – 4,500 M | PNP is ~4x more sensitive. ONP requires higher enzyme concentrations or longer incubation. |
| pKa of Leaving Group | 7.15 | 7.23 | Both require alkaline stop solution (pH > 9.0) for maximal signal.[3] |
| Steric Profile | Linear, accessible | Bulky, hindered | PNP fits narrow active sites; ONP probes steric tolerance. |
| Solubility | Moderate (often req. co-solvent) | Moderate | Both often require predissolution in DMSO or Methanol. |
Technical Insight: The lower acidity (higher pKa) of
-nitrophenol is due to intramolecular hydrogen bonding between the nitro group oxygen and the hydroxyl hydrogen. This stabilizes the protonated form, making it slightly harder to ionize compared to theisomer.
Mechanistic & Steric Specificity[3]
The position of the nitro group fundamentally alters how the substrate docks into the enzyme's active site.
The "Lock and Key" Divergence
-
-Nitrophenyl (The "Master Key"): The
position extends away from the scissile bond (ester/glycosidic linkage). This minimizes steric clash, allowing PNP substrates to fit into a wide variety of hydrolase pockets (phosphatases, esterases, proteases). It measures general hydrolytic capacity. -
-Nitrophenyl (The "Specific Key"): The
nitro group sits adjacent to the scissile bond. This creates significant steric hindrance.[3][7]-
Case Study:
-Galactosidase (LacZ). The natural substrate, lactose, has a glucose ring attached to the galactose. The bulky -nitrophenyl group sterically mimics the C2/ring geometry of the glucose moiety better than the linear -nitrophenyl group. Consequently, ONPG is processed efficiently by LacZ, whereas PNPG is often hydrolyzed much slower.
-
Diagram: Hydrolysis & Signal Generation Pathway
The following diagram illustrates the generic hydrolysis pathway and the pH-dependent ionization required for detection.
Figure 1: General reaction pathway. Note that the yellow color is only quantitative after the pH shift.
Experimental Protocol: Generalized Kinetic Assay
This protocol is designed for a "Stop-and-Read" format, which is most robust for comparing substrates with different pH optima.
Reagents
-
Buffer: 50-100 mM Phosphate or Tris (pH optimized for specific enzyme, typically 7.0–8.0).
-
Substrate Stock: 10 mM ONP-X or PNP-X dissolved in dry DMSO or Isopropanol.
-
Stop Solution: 1 M
or 0.1 M NaOH (Target pH > 10).
Workflow
-
Blanking: Prepare a "Substrate Blank" (Buffer + Substrate + No Enzyme) to account for spontaneous hydrolysis.
-
Reaction:
-
Add 150 µL Buffer to microplate wells.
-
Add 20 µL Enzyme sample.
-
Initiate with 30 µL Substrate Stock .
-
-
Incubation: Incubate at 37°C for a defined period (e.g., 10–30 mins).
-
Termination: Add 50 µL Stop Solution . The color should instantly develop/intensify.
-
Measurement:
-
Calculation:
- : Absorbance (Sample - Blank)
-
: Extinction coefficient (Use
for PNP, for ONP in ) - : Pathlength (cm)
Diagram: Assay Workflow
Figure 2: Standardized "Stop-and-Read" assay workflow.
Troubleshooting & Optimization
-
Spontaneous Hydrolysis: Nitrophenyl esters are unstable in alkaline buffers before the enzyme is added. Always keep the reaction buffer near neutral (pH 7) and only raise the pH with the Stop Solution.
-
Sensitivity Mismatch: If switching from PNP to ONP, expect a ~4-fold drop in signal. You must increase enzyme concentration or incubation time to compensate.
-
Turbidity: Some substrates (e.g., palmitates) are insoluble in water. Use Triton X-100 or gum arabic to create an emulsion; otherwise, kinetics will be diffusion-limited.
References
-
Agilent Technologies. (2024). Kinetic Analysis of
-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer. Retrieved from -
New England Biolabs (NEB). (2024). p-Nitrophenyl Phosphate (PNPP) Assay Protocol. Retrieved from
-
BenchChem. (2025).[1][2] A Comparative Guide to p-Nitrophenyl Myristate and p-Nitrophenyl Palmitate for Lipase Assays. Retrieved from
-
Sigma-Aldrich. (2024).
-Galactosidase using ONPG. Retrieved from -
National Institutes of Health (PMC). (2006). LacZ
-galactosidase: Structure and function. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. chegg.com [chegg.com]
- 6. neb.com [neb.com]
- 7. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 8. Relation between ONP absorption at 420nm and - Generic - BNID 105140 [bionumbers.hms.harvard.edu]
Safety Operating Guide
2-Nitrophenyl beta-L-fucopyranoside proper disposal procedures
Lifecycle Management and Disposal Protocol for 2-Nitrophenyl β-L-Fucopyranoside
In the landscape of drug development and lysosomal storage disorder research, chromogenic substrates like 2-Nitrophenyl β-L-fucopyranoside (ONP-β-L-Fuc) are indispensable for quantifying β-L-fucosidase activity. While this compound is not classified as highly hazardous under standard GHS criteria, its enzymatic cleavage yields 2-nitrophenol—an environmental pollutant that requires strict lifecycle management and disposal protocols[1].
As a laboratory professional, your handling of this reagent must extend beyond the assay itself. This guide provides a self-validating, step-by-step operational framework to ensure scientific accuracy, personnel safety, and environmental compliance.
Quantitative Data: Chemical & Operational Parameters
To establish a baseline for safe handling, all critical physical and operational parameters of ONP-β-L-Fuc must be understood before the vial is opened[2].
| Parameter | Value / Specification | Operational Rationale |
| CAS Number | 150025-35-7 | Unique identifier required for EHS inventory and waste tracking. |
| Molecular Weight | 285.25 g/mol | Essential for precise molarity calculations in high-throughput screening. |
| Storage Temperature | -20°C (Desiccated) | Prevents spontaneous thermal hydrolysis of the glycosidic bond. |
| Light Sensitivity | High (Requires Amber Vials) | UV exposure accelerates the degradation and release of free 2-nitrophenol. |
| Assay Quench pH | > 9.0 (using Na₂CO₃) | Fully ionizes 2-nitrophenol for maximum absorbance at 410 nm. |
| Incineration Temp | > 1000°C | Ensures complete oxidation of the nitroaromatic ring during EHS disposal[3]. |
Mechanistic Context: The Biochemistry of Waste Generation
Understanding why we dispose of this chemical in a specific manner requires looking at the assay's mechanism. During the enzymatic reaction, β-L-fucosidase cleaves the glycosidic bond of ONP-β-L-Fuc. This yields two products: L-fucose (a benign sugar) and 2-nitrophenol.
To quantify the reaction, researchers add a basic stop solution (typically 1M Na₂CO₃). This shifts the pH above 9.0, deprotonating the 2-nitrophenol to form a yellow phenolate ion. Consequently, the resulting liquid is no longer a simple biological buffer; it is a chemically contaminated, highly basic aqueous waste stream that cannot be poured down the sink[4].
Figure 1: Enzymatic workflow and waste segregation pathways for ONP-β-L-Fuc.
Step-by-Step Methodologies
Phase 1: Pre-Assay Preparation & Handling
-
Thermal Equilibration: Remove the ONP-β-L-Fuc vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) inside a desiccator.
-
Causality: Opening a cold vial introduces atmospheric moisture. Water catalyzes the premature hydrolysis of the glycosidic bond, which artificially inflates your background absorbance and ruins assay sensitivity.
-
-
Solvent Dissolution: Dissolve the powder in a minimal volume of Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock, then dilute with your working buffer.
-
Causality: Nitrophenyl glycosides possess low aqueous solubility. DMSO acts as a bridging solvent, ensuring a homogenous solution without precipitating the substrate.
-
-
Aliquoting: Store unused stock in single-use amber microcentrifuge tubes at -20°C.
-
Causality: Repeated freeze-thaw cycles and light exposure degrade the compound. Single-use aliquots preserve the integrity of the substrate for future assays.
-
Phase 2: Post-Assay Waste Segregation & Disposal
Standard laboratory chemical disposal protocols apply to nitrophenyl glycosides. The material must never be allowed to enter municipal drains[3][4].
-
Reaction Quenching: Terminate the enzymatic reaction by adding an equal volume of 1M Na₂CO₃.
-
Causality: This halts enzyme kinetics and shifts the pH to fully ionize the 2-nitrophenol for accurate spectrophotometric reading.
-
-
Liquid Waste Collection: Aspirate the quenched assay mixtures into a high-density polyethylene (HDPE) container clearly labeled "Aqueous Basic Waste - Contains Nitrophenols".
-
Causality: HDPE is highly resistant to basic solutions and organic traces. Crucial: Do not mix this with acidic waste streams, as doing so will cause an exothermic neutralization reaction and precipitate the toxic nitrophenol out of solution.
-
-
Solid Waste Consolidation: Eject all contaminated pipette tips, 96-well microplates, and empty substrate vials into a designated solid chemical waste bin lined with a heavy-duty plastic bag[1].
-
Causality: Residual 2-nitrophenol on plastics can leach into soil if sent to standard municipal landfills.
-
-
EHS Transfer & Incineration: Seal all containers and transfer them to your facility's Environmental Health and Safety (EHS) department. Ensure the manifest states the waste is slated for high-temperature chemical incineration.
Spill Response & Decontamination Protocol
In the event of an accidental spill of the powder or the DMSO-dissolved stock solution, immediate containment is required to prevent aerosolization or surface staining.
-
Containment: If powder is spilled, do not dry-sweep. Gently cover the area with damp paper towels to suppress dust formation[4]. If a liquid stock spills, encircle the spill with an inert absorbent material (e.g., vermiculite or universal spill pads).
-
Absorption & Collection: Carefully scoop the absorbed material or damp paper towels using a non-sparking tool and place them into a sealable hazardous waste bag.
-
Surface Decontamination: Wash the affected benchtop with a mildly basic detergent solution (pH 8-9), followed by a 70% ethanol wipe.
-
Causality: The basic detergent ensures any residual 2-nitrophenol remains ionized and water-soluble, allowing it to be easily lifted from the surface rather than smearing.
-
References
- Title: SAFETY DATA SHEET - TCI Chemicals (2-Nitrophenyl beta-D-Galactopyranoside)
- Title: SAFETY DATA SHEET - Fisher Scientific (2-Nitrophenyl-beta-D-galactopyranoside)
- Source: level.com.
Sources
Personal protective equipment for handling 2-Nitrophenyl beta-L-fucopyranoside
As a Senior Application Scientist, I recognize that handling specialized chromogenic substrates requires more than just following a material safety data sheet (SDS); it requires a deep understanding of the chemical's mechanistic behavior, its solvent interactions, and the operational workflows it supports.
2-Nitrophenyl
Chemical Profile & Mechanistic Hazard Assessment
To implement effective safety protocols, we must first understand the molecular causality of the compound. ONP-
-
The Biochemical Mechanism: When cleaved by
-L-fucosidase, the reaction releases -nitrophenol. Under alkaline conditions (pH > 10), this leaving group ionizes into the -nitrophenolate anion, which absorbs strongly at 410 nm. -
The Hazard Causality: While the intact glycoside is generally considered a mild irritant, the nitroaromatic moiety dictates our safety approach. Nitroaromatic compounds can be absorbed through mucous membranes and compromised skin. Furthermore, because this substrate is often reconstituted in penetrating solvents like Dimethyl Sulfoxide (DMSO), the solvent acts as a carrier, significantly increasing the dermal permeability of the compound [1].
Personal Protective Equipment (PPE) Matrix
Standard BSL-1/BSL-2 laboratory attire is required. However, the exact specifications of your PPE must account for the solvents used during substrate reconstitution and the highly alkaline stop solutions used in the assay.
Table 1: Quantitative & Qualitative PPE Requirements
| Body Part | Required PPE | Specification | Causality & Operational Reasoning |
| Hands | Nitrile Gloves | Minimum 0.11 mm thickness | Nitrile provides superior chemical resistance to DMSO (often used for stock solutions) compared to latex. |
| Eyes | Safety Goggles | ANSI Z87.1 compliant, splash-proof | The assay requires a 0.2 M |
| Body | Lab Coat | Flame-retardant, knee-length | Protects against accidental spills and prevents the transfer of reactive dust to street clothing. |
| Respiratory | N95 / FFP2 Mask | Particulate respirator | Required only if weighing the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of reactive dust. |
Operational Plan: -L-Fucosidase Assay Workflow
A self-validating protocol ensures that any failure in the assay is immediately identifiable. The following methodology outlines the safe preparation and execution of the chromogenic assay.
Step-by-Step Methodology
-
Stock Solution Preparation: Weigh 3.01 mg of 2-Nitrophenyl
-L-fucopyranoside inside a fume hood. Dissolve in 1 mL of molecular-grade DMSO to create a 10 mM stock solution. Self-Validation: The solution should be completely clear. A yellow tint indicates spontaneous hydrolysis of the substrate, meaning the batch is compromised. -
Assay Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 5.5.
-
Reaction Initiation: In a 96-well microplate, combine 90 µL of Assay Buffer, 10 µL of your enzyme sample, and 20 µL of the 10 mM substrate stock.
-
Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes.
-
Reaction Quenching: Add 100 µL of 0.2 M Sodium Carbonate (
) stop solution to all wells. Causality: The high pH denatures the enzyme to halt the reaction and simultaneously deprotonates the released -nitrophenol, shifting its absorbance peak to 410 nm [2]. -
Quantification: Read the absorbance at 410 nm using a microplate spectrophotometer.
Fig 1. Step-by-step biochemical workflow for the β-L-fucosidase chromogenic assay.
Table 2: Quantitative Assay Parameters
| Parameter | Optimal Value | Purpose |
| Substrate Concentration | 1.6 mM (Final) | Ensures zero-order kinetics (substrate saturation) for accurate enzyme quantification. |
| Reaction pH | 5.5 | Matches the optimal physiological pH of lysosomal |
| Quench pH | > 10.0 | Maximizes the molar extinction coefficient of the |
Spill Management & Disposal Plan
In the event of a spill, your response must be dictated by the physical state of the chemical. Sweeping dry powder generates aerosolized dust, which is a primary inhalation hazard.
Fig 2. Logical decision tree for managing 2-Nitrophenyl β-L-fucopyranoside spills.
Disposal Protocols
-
Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a biohazard bag or solid chemical waste bin, depending on whether biological samples (enzymes/cells) were introduced.
-
Liquid Waste: Solutions containing ONP-
-L-Fuc dissolved in DMSO must be collected in a designated Halogen-Free Organic Waste container. Do not pour down the sink, as nitroaromatic compounds can be toxic to aquatic life and disrupt municipal water treatment biofilms [3].
References
-
National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 96647, o-Nitrophenyl beta-D-galactopyranoside (Structural and hazard analog for o-nitrophenyl glycosides). Retrieved from[Link][1]
-
ResearchGate. Synthesis and inhibitory activities of novel C-3 substituted azafagomines: A new type of selective inhibitors of alpha-L-fucosidases (Biochemical assay principles for fucosidase substrates). Retrieved from[Link][2]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Nitrophenols. Retrieved from[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
